p-Methoxyphenyl acrylate
Description
Significance and Scope of p-Methoxyphenyl Acrylate (B77674) Research
The scientific community's interest in p-methoxyphenyl acrylate stems from its versatile nature as a monomer in polymerization reactions. ontosight.ailookchem.com This characteristic allows for the synthesis of polymers and copolymers with tailored properties, opening doors for a wide range of applications. ontosight.ailookchem.com
Key areas of research involving this compound include:
Polymer Synthesis: As a monomer, it is integral to creating polymers and copolymers used in coatings, adhesives, and composite materials. ontosight.ai
Photocurable Materials: Its acrylate functionality makes it a valuable component in formulations that cure under light, with applications in 3D printing, dental materials, and optical devices. ontosight.ai
Biomedical and Pharmaceutical Applications: Researchers are exploring the biological activity of this compound and its derivatives for potential use in drug delivery systems and as intermediates in the synthesis of pharmaceuticals. ontosight.aiontosight.ai For instance, derivatives have been investigated for their potential in maintaining the self-renewal and pluripotency of stem cells. google.com
Historical Context of Acrylate Chemistry Relevant to this compound
The journey of acrylates began in the mid-19th century with the synthesis of acrylic acid and methacrylic acid. britannica.com However, the practical potential of these compounds wasn't fully realized until 1901, when German chemist Dr. Otto Röhm published his doctoral thesis on the polymers of acrylic esters. britannica.comacrylicwarehouse.com This foundational work paved the way for the commercialization of polyacrylate resins in the 1930s. britannica.com
A significant milestone in acrylate chemistry was the development of polymethyl methacrylate (B99206) (PMMA), a clear, shatter-resistant plastic, in the early 1930s by chemists at Imperial Chemical Industries (ICI) and, shortly after, by Röhm and Haas. acrylicwarehouse.com This material, known by trademarks such as Perspex and Plexiglas, found widespread use during World War II in aircraft windshields, canopies, and other applications where a durable, transparent material was needed. acrylicwarehouse.com
The first synthesis of an acrylic polymer was documented by G. W. A. Kahlbaum in 1880. wikipedia.org Over the decades, research has expanded to include a vast array of acrylate derivatives, each with specific properties and applications. For example, the early 1970s saw the use of methyl methacrylate in artificial nails, which was later largely replaced by ethyl methacrylate due to safety concerns. safecosmetics.org
The synthesis and study of various acrylate esters, including this compound, are a continuation of this long history of innovation in polymer chemistry. The ability to modify the alcohol-derived portion of the ester allows for fine-tuning of the resulting polymer's characteristics.
Detailed Research Findings
The synthesis of this compound and its derivatives is a subject of ongoing research. For example, one study detailed the two-step synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate, achieving a high conversion rate and selectivity. researchgate.net Another research paper described the synthesis of (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate, a hybrid compound with potential biological interest. mdpi.com
Furthermore, studies have explored the properties and applications of various this compound derivatives. Research on (E)-ethyl 3-(4-methoxyphenyl)acrylate has investigated its potential as a corrosion inhibitor. researchgate.net The synthesis and characterization of other derivatives, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate and ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate, have also been documented, contributing to the broader understanding of this class of compounds. nih.goviucr.org
The reactivity of the acrylate group allows for its incorporation into more complex molecules, as seen in the synthesis of novel derivatives of harmine (B1663883) N9-cinnamic acid. nih.gov Additionally, the synthesis of functional monomers like 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate for the creation of thermo-pH responsive polymers highlights the compound's utility in advanced materials science. researchgate.net The study of the degradation of related compounds, such as the UV filter 3-methylbutyl-(2E)-3-(4-methoxyphenyl)-acrylate, provides insights into their environmental fate. researchgate.net
Interactive Data Tables
Below are tables summarizing key information about this compound and related compounds mentioned in research.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C10H10O3 | lookchem.com |
| Molecular Weight | 178.1846 g/mol | lookchem.com |
| Boiling Point | 283.8°C at 760 mmHg | lookchem.com |
| Flash Point | 114.3°C | lookchem.com |
| Density | 1.095 g/cm³ | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl) prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-3-10(11)13-9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJNXICXEHGDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963344 | |
| Record name | 4-Methoxyphenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4513-44-4 | |
| Record name | 2-Propenoic acid, 4-methoxyphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4513-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methoxyphenyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyphenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methoxyphenyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHOXYPHENYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V726ZQW8JM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies for P Methoxyphenyl Acrylate and Its Derivatives
Direct Esterification and Transesterification Approaches
Direct esterification and transesterification are common methods for synthesizing esters like p-Methoxyphenyl acrylate (B77674). These reactions typically involve the reaction of a carboxylic acid or its ester derivative with an alcohol.
Transesterification of Methyl p-Methoxy Cinnamate (B1238496) with n-Butanol
One specific method for synthesizing a derivative of p-Methoxyphenyl acrylate is the transesterification of methyl p-methoxy cinnamate with n-butanol. This reaction produces (E)-butyl-3-(4-methoxyphenyl) acrylate. researchgate.net In a typical procedure, methyl p-methoxy cinnamate is reacted with an excess of n-butanol in the presence of a catalyst. researchgate.net The reaction is driven by the removal of the methanol (B129727) byproduct, often through distillation.
Research has shown that under optimal conditions, which include a molar ratio of methyl p-methoxy cinnamate to n-butanol of 1:7 and refluxing for 4 hours, a high conversion rate of methyl p-methoxy cinnamate can be achieved. researchgate.net Specifically, a conversion of 88.0% with nearly 100% selectivity for the desired product has been reported. researchgate.net Enzymatic transesterification using lipases has also been explored, showing high conversion rates over several days. google.comgoogle.com
Table 1: Transesterification of Methyl p-Methoxy Cinnamate with n-Butanol
| Reactant A | Reactant B | Catalyst | Reaction Time | Conversion Rate | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Methyl p-methoxy cinnamate | n-Butanol | Sodium bisulfate | 4 hours (reflux) | 88.0% | ~100% | researchgate.net |
| Methyl p-methoxy cinnamate | n-Butanol | Lipase | 8 days | 92.4% | Not specified | google.comgoogle.com |
Catalytic Systems in Transesterification Reactions
The choice of catalyst is crucial in transesterification reactions as it influences the reaction rate and yield. Both acidic and basic catalysts can be employed.
Sodium bisulfate (NaHSO₄) has been effectively used as a solid acid catalyst for the transesterification of methyl p-methoxy cinnamate with n-butanol. researchgate.net It is an inexpensive, readily available, and environmentally friendly option compared to corrosive mineral acids like sulfuric acid. tandfonline.comalfachemic.com The use of sodium bisulfate allows for easy separation of the catalyst from the reaction mixture by filtration. google.com
In the synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate, using 10% sodium bisulfate based on the weight of methyl p-methoxy cinnamate resulted in an 88.0% conversion of the starting material. researchgate.net The catalytic activity of sodium bisulfate is attributed to its ability to act as a proton donor, facilitating the nucleophilic attack of the alcohol on the ester carbonyl group. alfachemic.com
Condensation and Carbonyl Addition Reactions
Condensation and carbonyl addition reactions provide alternative routes to synthesize the precursors of this compound or the acrylate itself.
Claisen-Schmidt Condensation for Precursor Synthesis
The Claisen-Schmidt condensation is a valuable method for forming carbon-carbon bonds and is used to synthesize precursors for this compound derivatives. researchgate.netmdpi.com This reaction involves the condensation of an aldehyde or ketone with another carbonyl compound in the presence of a base or acid catalyst. nih.gov
For instance, methyl p-methoxy cinnamate, a precursor for (E)-butyl-3-(4-methoxyphenyl) acrylate, can be prepared via the Claisen-Schmidt condensation of p-methoxybenzaldehyde and methyl acetate (B1210297). researchgate.net Using sodium methoxide (B1231860) as a catalyst, a yield of 79.0% for methyl p-methoxy cinnamate has been reported under optimized conditions. researchgate.net The reaction conditions, such as temperature and reactant ratios, are critical for maximizing the yield. researchgate.net
Table 2: Claisen-Schmidt Condensation for Methyl p-Methoxy Cinnamate Synthesis
| Aldehyde | Ketone/Ester | Catalyst | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| p-Methoxybenzaldehyde | Methyl acetate | Sodium methoxide | 50°C | 1.0 hour | 79.0% | researchgate.net |
Wittig Reaction for Acrylate Formation
The Wittig reaction is a powerful tool in organic synthesis for the formation of alkenes from carbonyl compounds and a phosphonium (B103445) ylide. masterorganicchemistry.com This reaction can be employed to form the acrylate double bond in this compound derivatives. The reaction is known for its reliability in forming carbon-carbon double bonds and can be performed under mild conditions. nih.gov
In a typical Wittig reaction, an arsonium (B1239301) salt can be generated from triphenylarsine (B46628) and an activated alkyl bromide, which then condenses with an aldehyde to yield the olefin in high yields. nih.gov This methodology can be applied to the synthesis of acrylates by reacting an appropriate aldehyde with a phosphorus ylide derived from an α-halo ester. The reaction often exhibits high stereoselectivity, favoring the formation of the (E)-isomer. thieme-connect.com While the direct application to this compound is not detailed in the provided search results, the general applicability of the Wittig reaction to acrylate synthesis is well-established. nih.govthieme-connect.com
Knoevenagel Reaction for Acrylate Derivatives
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely used for the synthesis of α,β-unsaturated compounds, including various acrylate derivatives. bas.bg The reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a base. unifap.br
In the context of producing acrylate derivatives related to p-methoxyphenyl structures, the Knoevenagel reaction is particularly effective. A common approach involves reacting an aromatic aldehyde, such as 4-methoxybenzaldehyde, with a compound like ethyl cyanoacetate. This reaction is often facilitated by a catalyst. For instance, diisopropylethylammonium acetate has been used as a catalyst in hexane, with the mixture heated to 65-70 °C for several hours to produce high yields of the desired acrylate. scielo.org.mx The use of basic catalysts like piperidine, ammonia, or Lewis acids such as TiCl₄ and ZnCl₂ is also common. unifap.br
Research has shown that electron-releasing groups, such as the methoxy (B1213986) (-OMe) group on the aromatic aldehyde, can lead to excellent yields of the corresponding cyanoacrylates. scielo.org.mx For example, the synthesis of Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate using this method resulted in a 96% yield. scielo.org.mx The reaction progress is typically monitored by thin-layer chromatography (TLC). scielo.org.mx
Table 1: Knoevenagel Condensation for Ethyl-2-cyano-3-(4-methoxyphenyl)acrylate
| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-methoxybenzaldehyde, ethyl cyanoacetate | Diisopropylethylammonium acetate | Hexane | 65-70 °C | 96% | scielo.org.mx |
| 4-methoxybenzaldehyde, ethyl cyanoacetate | Quinine | Solvent-free | Room Temp | 88% | rsc.org |
| 4-methoxybenzaldehyde, ethyl cyanoacetate | Resin Tulsion-8052 MP | Water | Room Temp | High | bas.bg |
Mannich Reaction for Functionalized this compound Derivatives
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. wikipedia.org This reaction is instrumental in synthesizing β-amino carbonyl compounds, known as Mannich bases, from a primary or secondary amine, an aldehyde (like formaldehyde), and a third compound containing an enolizable proton. wikipedia.org This methodology has been adapted for the synthesis of various functionalized this compound derivatives, often starting from vanillin (B372448) or p-cresol (B1678582). nih.govacs.org
Synthesis of 2-((Diethylamino)methyl)-4-formyl-6-methoxyphenyl Acrylate (DEAMVA)
The synthesis of 2-((Diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DEAMVA) is a two-step process that begins with a renewable resource, vanillin (4-hydroxy-3-methoxybenzaldehyde). scirp.orgscirp.org
Step 1: Synthesis of 3-((diethylamino)methyl)-4-hydroxy-5-methoxy-benzaldehyde The first step is a Mannich reaction. Vanillin is reacted with diethylamine (B46881) and formaldehyde (B43269) in ethanol (B145695). nih.gov The mixture is refluxed for approximately 3 hours. nih.gov Notably, this reaction proceeds efficiently without the acid catalysis typically used in Mannich reactions. scirp.orgscirp.org After cooling, the solvent is removed under reduced pressure to yield the intermediate product, 3-((diethylamino)methyl)-4-hydroxy-5-methoxy-benzaldehyde, as a yellowish-white solid with a high yield of 97%. nih.gov
Step 2: Synthesis of 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DEAMVA) In the second step, the intermediate phenol (B47542) is converted to the acrylate ester. The synthesized 3-((diethylamino)methyl)-4-hydroxy-5-methoxy-benzaldehyde is dissolved in dry dichloromethane (B109758) (CH₂Cl₂) along with sodium hydroxide (B78521). nih.gov The mixture is cooled in an ice bath, and acryloyl chloride is added dropwise. nih.gov The reaction is initially stirred at a low temperature (5 °C) for an hour and then at room temperature for 6 hours to complete the esterification, yielding DEAMVA. nih.gov
Table 2: Synthesis of DEAMVA
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Vanillin, Diethylamine, Formaldehyde | Ethanol | Reflux, 3h | 3-((diethylamino)methyl)-4-hydroxy-5-methoxy-benzaldehyde | 97% | nih.gov |
| 2 | Intermediate from Step 1, Acryloyl chloride | CH₂Cl₂, NaOH | 0-5 °C then RT, 7h | 2-((Diethylamino)methyl)-4-formyl-6-methoxyphenyl Acrylate (DEAMVA) | - | nih.gov |
Synthesis of 2-((Dimethylamino)methyl)-4-formyl-6-methoxyphenyl Acrylate (DMAMVA)
The synthesis of 2-((Dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA) follows a nearly identical pathway to that of DEAMVA, with dimethylamine (B145610) being substituted for diethylamine. nih.gov The process also starts from vanillin and proceeds in two steps. researchgate.net
Step 1: Synthesis of 3-((dimethylamino)methyl)-4-hydroxy-5-methoxy-benzaldehyde Vanillin, dimethylamine, and formaldehyde are refluxed in ethanol. nih.gov As with the DEAMVA precursor, no acid catalyst is required for this Mannich reaction. nih.gov This step produces the dimethylamino-functionalized phenol intermediate. nih.gov
Step 2: Synthesis of 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA) The intermediate phenol is then esterified using acryloyl chloride. The reaction is carried out in dry dichloromethane in the presence of sodium hydroxide at a controlled temperature, starting at 0-5 °C and then proceeding at room temperature. nih.gov This step yields the final monomer, DMAMVA. nih.govresearchgate.net
Synthesis of 2-((Dimethylamino)methyl)-4-methylphenyl Acrylate (DMAMCA)
The synthesis of 2-((Dimethylamino)methyl)-4-methylphenyl acrylate (DMAMCA) utilizes p-cresol as the starting material and also proceeds via a two-step Mannich reaction followed by esterification. acs.orgnih.gov
Step 1: Synthesis of 2-((dimethylamino)methyl)-4-methylphenol (DMAMC) A mixture of p-cresol, dimethylamine, and formaldehyde is refluxed in ethanol with sodium hydroxide for 4 hours at 135-140 °C. nih.gov This Mannich reaction introduces the dimethylaminomethyl group onto the phenolic ring, yielding a yellowish precipitate of 2-((dimethylamino)methyl)-4-methylphenol (DMAMC) after recrystallization from ethanol. acs.orgnih.gov The reaction is conducted under basic conditions. acs.org
Step 2: Synthesis of 2-((dimethylamino)methyl)-4-methylphenyl Acrylate (DMAMCA) The DMAMC intermediate and sodium hydroxide are suspended in dry dichloromethane. acs.org The mixture is cooled to 0-5 °C in an inert atmosphere, and a solution of acryloyl chloride in dry dichloromethane is added dropwise. acs.org This esterification reaction produces the final product, DMAMCA. acs.orgnih.gov
Table 3: Synthesis of DMAMCA
| Step | Reactants | Reagents/Solvents | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1 | p-Cresol, Dimethylamine, Formaldehyde | Ethanol, NaOH | Reflux, 135-140 °C, 4h | 2-((dimethylamino)methyl)-4-methylphenol (DMAMC) | nih.gov |
| 2 | DMAMC, Acryloyl chloride | CH₂Cl₂, NaOH | 0-5 °C then RT | 2-((Dimethylamino)methyl)-4-methylphenyl Acrylate (DMAMCA) | acs.org |
Other Specialized Synthetic Pathways for this compound Derivatives
Beyond the widely applicable Knoevenagel and Mannich reactions, other specialized pathways exist for the synthesis of specific this compound derivatives, particularly those derived from naturally occurring compounds.
Synthesis of (E)-Ethyl 3-(4-methoxyphenyl)acrylate from Natural Extracts
(E)-Ethyl 3-(4-methoxyphenyl)acrylate and its analogs are found in various natural sources. biosynth.comnih.gov Their synthesis often starts from precursors that are themselves derived from natural products, such as ferulic acid ((E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid) or p-methoxybenzaldehyde. preprints.orgresearchgate.net
One documented synthetic route involves a two-step method starting from p-methoxybenzaldehyde. researchgate.net
Claisen-Schmidt Condensation : First, methyl p-methoxy cinnamate is prepared through the Claisen-Schmidt condensation of p-methoxybenzaldehyde and methyl acetate, using sodium methoxide as a catalyst. The optimal yield of 79.0% was achieved with a reaction temperature of 50°C and a reaction time of 1 hour. researchgate.net
Transesterification : The resulting methyl p-methoxy cinnamate undergoes transesterification with an alcohol, such as n-butanol, over a catalyst like sodium bisulfate. This step exchanges the methyl group of the ester for a different alkyl group. For the synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate, refluxing for 4 hours resulted in an 88.0% conversion of the starting material. researchgate.net A similar transesterification with ethanol would yield (E)-Ethyl 3-(4-methoxyphenyl)acrylate.
Another approach involves the esterification of ferulic acid, a compound widely present in plants. preprints.org A hybrid compound was synthesized by first protecting the hydroxyl group of ferulic acid, activating the carboxylic acid with oxalyl chloride, and then reacting it with another molecule (esculetin) in the presence of triethylamine (B128534) to form an ester linkage. preprints.orgmdpi.com Subsequent deprotection yielded the final acrylate derivative. mdpi.com
Formation of Ethyl 3-hydroxy-2-(4-methoxyphenyl)acrylate
The formation of ethyl 3-hydroxy-2-(4-methoxyphenyl)acrylate can be understood through mechanistic proposals involving the reaction of p-anisaldehyde and ethyl diazoacetate (EDA). researchgate.net Iron pincer complexes have been studied as catalysts for this type of reaction. These reactions have been shown to selectively produce a hydroxyl acrylate in high yields (>80%), with only trace amounts of a β-keto ester as a byproduct. researchgate.net The mechanistic pathway involves the initial cleavage of a ligand from the iron complex, followed by coordination of the reactants and subsequent formation of the acrylate product. researchgate.net
Synthesis of Azo-Acrylate Derivatives with Methoxyphenyl Moieties
Azo-acrylate derivatives containing methoxyphenyl moieties are often synthesized for their photoresponsive properties. One such example is 4-(4-methoxyphenyldiazenyl)phenyl acrylate. The synthesis of homopolymers from this monomer has been achieved using atom transfer radical polymerization (ATRP). psu.edu This method allows for the creation of polymers with controlled molecular weight and low polydispersity. The polymerization can be initiated using a system like ethyl 2-bromoisobutyrate (EBriB) as the initiator and a copper bromide complex with a ligand such as N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) as the catalyst, in a solvent like dry cyclohexanone. psu.edu
Synthesis of 4-Methoxyphenyl (B3050149) (2E)-3-(4-nitrophenyl)acrylate
The synthesis of (E)- and (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)-acrylic acids can be achieved through the reaction of p-anisaldehyde and p-nitrophenylacetic acid in a mixture of acetic anhydride (B1165640) and triethylamine. scielo.org.mx The reaction mixture is heated under reflux, and subsequent acidification and extraction steps allow for the separation of the cis and trans isomers. scielo.org.mx
To obtain the corresponding ethyl ester, (E)-ethyl 3-(4-methoxyphenyl)-2-(4-nitrophenyl)-acrylate, the synthesized acrylic acid isomers can be reacted with thionyl chloride, followed by the addition of ethanol. scielo.org.mx The mixture is stirred for an extended period to ensure the completion of the esterification reaction. scielo.org.mx
| Reactants | Reagents/Solvents | Conditions | Product | Yield |
| p-Anisaldehyde, p-Nitrophenylacetic acid | Acetic anhydride, Triethylamine | Reflux at 150 °C for 4 h | (E)- and (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)-acrylic acid | (E)-isomer: 20%, (Z)-isomer: 8% |
| (E)- and (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)-acrylic acid | Thionyl chloride, Ethanol | Reflux with thionyl chloride for 2 h, then stir with ethanol for 24 h | (E)-Ethyl 3-(4-methoxyphenyl)-2-(4-nitrophenyl)-acrylate | Not specified |
Synthesis of Photochromic Naphthopyran Acrylate Derivatives
Photochromic naphthopyran acrylate derivatives are of interest for their applications in light-sensitive materials. A key synthetic strategy involves attaching a polymerizable acrylate group to a naphthopyran core. For instance, 9-acryloyloxy-[3,3-bis(4-methoxyphenyl)]-3H-naphtho[2,1-b]pyran can be synthesized and subsequently copolymerized with other monomers like methyl methacrylate (B99206) (MMA) or methyl acrylate (MA). psu.edu
The synthesis of the naphthopyran core itself can be achieved through the acid-catalyzed condensation of a suitable naphthol with a propargyl alcohol derivative. For example, 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol (B11373) can be reacted with a naphthol to form the 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran structure. hud.ac.uk The introduction of the acrylate functionality can be performed on a hydroxyl-substituted naphthopyran.
The polymerization of these monomers is often carried out using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. psu.edu This allows for precise control over the polymer architecture and the number of photochromic units per chain. psu.edu
Synthesis of Benzoate-Functionalized 4-Methoxyphenyl Acrylates
The synthesis of benzoate-functionalized 4-methoxyphenyl acrylates involves multi-step procedures. For example, the synthesis of 4-methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate begins with the esterification of 4-methoxyphenol (B1676288) with a benzoic acid derivative that has a hydroxyl-terminated alkyl chain. This is followed by the introduction of the acrylate group.
Another approach involves the synthesis of isocoumarin (B1212949) derivatives which can be considered as a class of benzoate-functionalized compounds. In one study, methyl 2-(phenylethynyl)benzoate derivatives were reacted with ethyl acrylate in the presence of zinc triflate as a catalyst in toluene. niscpr.res.in The reaction was refluxed until the starting material was consumed, followed by workup to yield the desired isocoumarin propanoate derivatives. niscpr.res.in
| Starting Material | Reagents/Catalyst | Solvent | Conditions | Product | Yield |
| Methyl 2-(phenylethynyl)benzoate | Ethyl acrylate, Zinc triflate | Toluene | Reflux | Ethyl 3-(1-oxo-3-phenyl-1H-isochromen-4-yl)propanoate | 85% |
| Methyl 2-((4-methoxyphenyl)ethynyl)benzoate | Ethyl acrylate, Zinc triflate | Toluene | Reflux | Ethyl 3-(3-(4-methoxyphenyl)-1-oxo-1H-isochromen-4-yl)propanoate | 90% |
Synthesis of (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate
The synthesis of the hybrid compound (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate involves a multi-step process starting from ferulic acid and esculetin (B1671247). mdpi.compreprints.org
First, the hydroxyl group of ferulic acid is protected, for example, by reacting it with acetic anhydride and pyridine (B92270) to yield (E)-3-(4-acetoxy-3-methoxyphenyl)acrylic acid. preprints.org This protected acid is then activated, typically with oxalyl chloride in the presence of a few drops of DMF in dry dichloromethane. mdpi.compreprints.org
The activated acid is then reacted with esculetin (6,7-dihydroxycoumarin) in the presence of a base like triethylamine in dichloromethane at room temperature. mdpi.compreprints.org This esterification reaction yields the acetyl-protected intermediate, (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-acetoxy-3-methoxyphenyl)acrylate, in good yield (around 72%). preprints.org
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |
| Protection | Ferulic acid | Acetic anhydride, Pyridine | Not specified | (E)-3-(4-acetoxy-3-methoxyphenyl)acrylic acid | Not specified |
| Esterification | (E)-3-(4-acetoxy-3-methoxyphenyl)acrylic acid, Esculetin | Oxalyl chloride, DMF, Triethylamine, Dichloromethane | Room temperature, 3 h | (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-acetoxy-3-methoxyphenyl)acrylate | 72% |
| Deprotection | (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-acetoxy-3-methoxyphenyl)acrylate | 3M HCl, Acetone | 60 °C, 24 h | (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate | 85% |
Polymerization and Copolymerization of P Methoxyphenyl Acrylate Monomers
Radical Polymerization Mechanisms
Radical polymerization is a chain-growth polymerization method initiated by free radicals. This process consists of three main stages: initiation, propagation, and termination. For acrylate (B77674) monomers like p-methoxyphenyl acrylate, this mechanism allows for the formation of long polymer chains with a polyacrylate backbone.
Free Radical Polymerization (FRP) is a conventional and widely used method for synthesizing a broad range of polymers. In this process, a free-radical initiator is used to begin the polymerization of monomers. While effective for producing high molecular weight polymers, traditional FRP offers limited control over the polymer's molecular weight, polydispersity, and architecture.
Initiators are crucial components in free-radical polymerization as they generate the initial radical species required to start the polymerization chain reaction. greyhoundchrom.com A commonly used thermal initiator is Azobisisobutyronitrile (AIBN). greyhoundchrom.comacs.org Upon heating, AIBN decomposes, eliminating a molecule of nitrogen gas and forming two 2-cyanopropyl radicals. libretexts.org These radicals then react with a monomer molecule, breaking the acrylate double bond and forming a new, larger radical, which subsequently propagates by adding to other monomer units. libretexts.org
Table 1: Properties and Characteristics of Azobisisobutyronitrile (AIBN) as a Radical Initiator
| Property | Description | Source |
|---|---|---|
| Decomposition Mechanism | Thermal decomposition yields two 2-cyanopropyl radicals and nitrogen gas. | libretexts.org |
| 10-hour Half-life Temperature | Approximately 65 °C (in toluene), indicating the temperature at which half of the initiator decomposes in 10 hours. | fujifilm.com |
| Advantages | Predictable decomposition rate; radicals are less prone to side reactions; not susceptible to induced decomposition. | libretexts.orgfujifilm.com |
| Solubility | Soluble in many organic solvents and monomers, but insoluble in water. | fujifilm.com |
The application of heat is the most common way to induce the decomposition of thermal initiators and control the kinetics of polymerization. The rate of polymerization is highly dependent on temperature, as temperature affects the initiator decomposition rate, the propagation rate constant, and the termination rate constant. mdpi.com
Different heating methods can have distinct effects on the polymerization process:
Isothermal Heating: In conventional methods, the reaction is maintained at a constant temperature in an oil bath or oven. Studies using Differential Scanning Calorimetry (DSC) under isothermal conditions show that as the polymerization temperature increases, the time to reach maximum conversion decreases, indicating a faster reaction rate. mdpi.com
Photopolymerization (UV Curing): This method uses UV light to initiate polymerization, often at ambient temperature. For acrylate resins, the UV light intensity directly influences the curing speed and the final degree of conversion. nih.gov Higher UV intensity generally leads to a faster polymerization rate. nih.gov This technique is advantageous for its rapid curing times and low energy consumption compared to thermal curing. nih.gov
Infrared (IR) Heating: IR radiation can be used to cure thermosetting polymers. Unlike conventional heating which relies on surface heat transfer, IR energy is absorbed volumetrically by the material, potentially leading to faster and more uniform curing. mdpi.com This "photo-thermal synergistic effect" can directly influence the curing process beyond just a simple temperature increase. mdpi.com For a glycidyl (B131873) methacrylate (B99206) (GMA) system, the reaction activation energy under IR heating was determined to be 77.611 kJ/mol. mdpi.com
Table 2: Comparison of Heating Methods on Acrylate Polymerization Kinetics
| Heating Method | Primary Control Parameter | Effect on Kinetics | Source |
|---|---|---|---|
| Conventional Isothermal Heating | Temperature | Higher temperature increases the rates of initiation, propagation, and termination. | mdpi.com |
| UV Photopolymerization | Light Intensity & Exposure Time | Higher intensity increases the concentration of radicals, leading to a faster curing speed. | nih.gov |
| Infrared (IR) Radiation | Temperature & IR Frequency | Volumetric energy absorption can lead to faster cure times compared to conventional heating. A "photo-thermal" effect may influence the reaction mechanism. | mdpi.com |
To overcome the limitations of conventional FRP, several controlled/living radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active, propagating radical species and dormant species. wikipedia.orgcmu.edu This reversible deactivation process allows for the simultaneous growth of all polymer chains, resulting in polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. wikipedia.org
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that employs a transition metal complex (commonly copper or iron) as a catalyst. wikipedia.orgcmu.edu The mechanism involves the reversible transfer of a halogen atom (e.g., chlorine or bromine) between the catalyst and the dormant polymer chain end. acs.org The transition metal complex in a lower oxidation state activates a dormant species (an alkyl halide) to generate a radical and the metal complex in a higher oxidation state. This radical can then add to monomer units before being deactivated by the higher oxidation state metal complex in a reverse reaction. acs.org
This technique has been successfully applied to acrylate monomers containing a methoxyphenyl group. For example, 4-methoxyphenyl (B3050149) 4-{[6-(1-oxo-2-propenyloxy)hexyl]oxy} benzoate (B1203000) was effectively polymerized using a hyperbranched initiator via ATRP. acs.org The rate of polymerization in ATRP is first order with respect to the monomer and initiator concentrations and is also dependent on the ratio of the activator (lower oxidation state metal) to the deactivator (higher oxidation state metal). acs.org The choice of metal, ligand, initiator, and solvent is crucial for achieving good control over the polymerization. nih.gov
Table 3: Typical Components and Conditions for ATRP of Acrylate Monomers
| Component | Examples | Function | Source |
|---|---|---|---|
| Monomer | Methyl acrylate, Butyl acrylate, this compound derivatives | The building block of the polymer. | acs.orgcmu.edu |
| Initiator | Ethyl α-bromoisobutyrate, α,α'-p-dibromoxylene | An alkyl halide that provides the transferable halogen atom. | acs.orgcmu.edu |
| Catalyst (Activator) | Copper(I) bromide (CuBr), Copper(I) chloride (CuCl) | A transition metal complex in a lower oxidation state that abstracts the halogen to form a radical. | acs.orgcmu.edu |
| Ligand | 2,2'-Bipyridine (bpy), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the transition metal salt and tunes the catalyst's reactivity. | acs.org |
| Solvent | Toluene, Anisole, N,N-Dimethylformamide (DMF) | Solubilizes the monomer, polymer, and catalyst complex. | nih.gov |
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique known for its tolerance to a wide variety of functional groups and reaction conditions. d-nb.infonih.gov The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). d-nb.info
The polymerization process involves a degenerative chain transfer mechanism where the propagating radical adds to the C=S bond of the RAFT agent. This is followed by the fragmentation of the intermediate radical, which can release either the original radical or the radical derived from the RAFT agent's R-group. This rapid exchange between active and dormant chains (terminated by the thiocarbonylthio group) ensures that all chains have an equal probability of growing, leading to low polydispersity. nih.govnih.gov
RAFT has been used for the polymerization of monomers structurally similar to this compound. For instance, the RAFT polymerization of 6-[4-(4'-methoxyphenyl)phenoxy] hexyl methacrylate, a methacrylate with a similar side chain, demonstrated the living character of the reaction, producing well-defined polymers with narrow polydispersity (< 1.3). researchgate.net The selection of the appropriate RAFT agent is critical and depends on the specific monomer being polymerized. nih.gov
Table 4: Representative Data for RAFT Polymerization of Methyl Methacrylate (MMA)
| RAFT Agent | Initiator | Conversion (%) | Mn (g/mol) | Polydispersity (Mw/Mn) | Source |
|---|---|---|---|---|---|
| 2-Cyano-2-propyl dithiobenzoate (DTB) | AIBN | >95% | Linear increase with conversion | 1.10 | nih.gov |
This table shows typical results for a well-controlled RAFT polymerization, demonstrating the linear evolution of number-average molecular weight (Mn) with monomer conversion and the resulting low polydispersity index (Mw/Mn).
Table of Compounds
Reaction Mechanisms and Kinetics in P Methoxyphenyl Acrylate Chemistry
Elucidation of Monomer Synthesis Mechanisms
The synthesis of p-methoxyphenyl acrylate (B77674) can be achieved through several chemical routes. The mechanisms of these synthetic pathways, particularly concerning stereoselectivity and catalytic activity, are crucial for producing the monomer with high purity and efficiency.
The Wittig reaction is a powerful method for creating carbon-carbon double bonds, converting aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com In the context of synthesizing precursors to p-methoxyphenyl acrylate, the Wittig reaction's stereoselectivity is a key consideration. The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, reacting with a carbonyl compound. lumenlearning.commasterorganicchemistry.com The stereochemical outcome, yielding either the (E) or (Z) isomer, is largely dependent on the stability of the ylide.
The mechanism proceeds through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then cyclizes to a four-membered ring called an oxaphosphetane. odinity.com This intermediate subsequently decomposes to form the desired alkene and a triphenylphosphine (B44618) oxide byproduct. lumenlearning.com The stability of the ylide influences the reaction pathway and, consequently, the stereochemistry of the resulting alkene.
Non-stabilized Ylides: These ylides, typically bearing alkyl groups, react rapidly and irreversibly. The reaction is under kinetic control, and the geometry of the transition state leading to the cis (or Z) oxaphosphetane is favored, resulting predominantly in the (Z)-alkene. wikipedia.orgodinity.com
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., carbonyl, ester) are more stable and react more slowly and reversibly. This allows the reaction to reach thermodynamic equilibrium, favoring the formation of the more stable trans (or E) oxaphosphetane, which leads to the (E)-alkene as the major product. lumenlearning.comodinity.com
For synthesizing a precursor to this compound, such as p-methoxycinnamic acid, the choice of a stabilized or non-stabilized ylide would determine the isomeric purity of the product. The Schlosser modification can also be employed to convert the intermediate erythro betaine to the threo betaine, providing a route to the (E)-alkene even with less stabilized ylides. wikipedia.org
| Ylide Type | Substituent on Ylide | Reaction Control | Predominant Isomer |
|---|---|---|---|
| Non-stabilized | Alkyl, Hydrogen | Kinetic | (Z)-alkene |
| Semi-stabilized | Aryl | Thermodynamic | (E)-alkene |
| Stabilized | Electron-Withdrawing Group (e.g., -COOR) |
Esterification and transesterification are common methods for synthesizing this compound, typically by reacting p-methoxyphenol with acrylic acid or another acrylic ester, respectively. These reactions are generally catalyzed to increase the reaction rate. reaxis.comjustia.com
Esterification: The direct esterification of p-methoxyphenol with acrylic acid is often catalyzed by strong mineral acids like sulfuric acid or solid acid catalysts. researchgate.netmanchester.ac.uk The mechanism involves the protonation of the carbonyl oxygen of the acrylic acid, which enhances the electrophilicity of the carbonyl carbon. The p-methoxyphenol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the this compound ester.
Tin(II)-based catalysts, such as stannous oxide, offer an alternative Lewis-acid-catalyzed pathway. reaxis.com The catalytic cycle is believed to proceed as follows:
Catalyst Activation: The stannous oxide reacts with the carboxylic acid (acrylic acid) to form a stannous carboxylate, which is the active catalytic species. reaxis.com
Complex Formation: The tin(II) center complexes with the carbonyl group of the acid, increasing the positive charge on the carbonyl carbon. reaxis.com
Nucleophilic Attack: The alcohol (p-methoxyphenol) performs a nucleophilic attack on the activated carbonyl carbon. reaxis.com
Ester Formation: A hydrogen transfer occurs, leading to the liberation of water and the formation of the ester, which remains complexed to the tin center. reaxis.com
Catalyst Regeneration: The ester is replaced by a new molecule of carboxylic acid, regenerating the catalyst and continuing the cycle. reaxis.com
Transesterification: Transesterification involves reacting an acrylate ester (e.g., methyl acrylate or ethyl acrylate) with p-methoxyphenol. This process can be catalyzed by various compounds, including tin-based catalysts, titanium alkoxides, zirconium acetylacetonate (B107027), and alkali metal carbonates or hydroxides. justia.comgoogle.com The general mechanism involves the activation of the alcohol by the catalyst to form an alkoxide. This alkoxide then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. The collapse of this intermediate eliminates the original alcohol (e.g., methanol) and forms the desired this compound. Zirconium acetylacetonate has been shown to be an effective catalyst for this process. justia.com
| Reaction Type | Catalyst Class | Example Catalyst | General Mechanism |
|---|---|---|---|
| Esterification | Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonation of carbonyl oxygen, enhancing electrophilicity. |
| Lewis Acid | Stannous Oxide (SnO) | Formation of a stannous carboxylate active species. reaxis.com | |
| Transesterification | Organometallic | Zirconium Acetylacetonate | Formation of an active alkoxide for nucleophilic attack. justia.com |
| Alkaline Base | Potassium Carbonate (K₂CO₃) | Deprotonation of alcohol to form a nucleophilic alkoxide. |
The Mannich reaction is a versatile carbon-carbon bond-forming reaction that introduces an aminoalkyl group into a molecule. ias.ac.in It is a powerful tool for synthesizing functionalized acrylates by modifying the acrylate structure or its precursors. The reaction involves the condensation of a compound with an active hydrogen (the C-H acidic substrate), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov
The reaction mechanism typically proceeds in two main steps:
Iminium Ion Formation: The amine reacts with the aldehyde to form a highly reactive electrophilic species known as an iminium ion.
Electrophilic Attack: The C-H acidic compound acts as a nucleophile, attacking the iminium ion to form the final product, a β-amino carbonyl compound known as a Mannich base. nih.gov
In the context of acrylate chemistry, acrylic acid and its derivatives can participate in the Mannich reaction to achieve cationization or other functionalizations. rsc.org For example, a phenol (B47542) derivative like p-methoxyphenol could be the C-H acidic substrate, reacting with formaldehyde (B43269) and a secondary amine to introduce an aminoalkyl group onto the aromatic ring prior to esterification with acrylic acid. This pathway allows for the synthesis of functionalized this compound monomers with tailored properties, such as improved solubility or reactivity. ias.ac.in
Polymerization Kinetics and Mechanisms
The conversion of this compound monomer into a polymer is governed by specific kinetic and mechanistic principles. Understanding these processes is essential for controlling polymer molecular weight, architecture, and properties.
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netcmu.edu The key to ATRP is a dynamic equilibrium between a small concentration of active, propagating radicals and a large majority of dormant species. unipd.itethz.ch This equilibrium is mediated by a transition metal complex, typically copper-based, which reversibly transfers a halogen atom. cmu.edu
The fundamental mechanism of ATRP involves the following steps:
Initiation: An alkyl halide initiator (R-X) reacts with the activator, a transition metal complex in a lower oxidation state (e.g., [Cu(I)L]⁺), in a process called activation. This generates a radical (R•) and the deactivator, the metal complex in a higher oxidation state (e.g., [X-Cu(II)L]⁺). The radical then adds to the first monomer molecule. ethz.ch
Propagation: The propagating radical (Pₙ•) adds to monomer units (M), causing the polymer chain to grow.
Reversible Deactivation: The propagating radical reacts with the deactivator ([X-Cu(II)L]⁺) to reform the dormant species (Pₙ-X) and the activator ([Cu(I)L]⁺). cmu.edu This deactivation step is very fast, keeping the concentration of active radicals low and minimizing termination reactions. unipd.it
Termination: As in conventional radical polymerization, two propagating radicals can combine or disproportionate, leading to "dead" polymer chains. However, the low radical concentration in ATRP significantly suppresses these termination events. cmu.edu
The rate of polymerization in ATRP is dependent on the concentrations of the monomer, the total initiator (representing the growing chains), the activator, and the deactivator. cmu.edu The equilibrium constant, Kₑq = kₐ/kₔ, where kₐ is the activation rate constant and kₔ is the deactivation rate constant, is a critical parameter that determines the level of control over the polymerization. cmu.educmu.edu For acrylates, the Kₑq value is typically much smaller than for styrenes or methacrylates, indicating a lower concentration of active radicals. cmu.edu
| Kinetic Parameter | Description | Significance in ATRP of Acrylates |
|---|---|---|
| kₐ (k_act) | Activation rate constant | Determines the rate of radical generation from dormant species. |
| kₔ (k_deact) | Deactivation rate constant | Determines the rate at which propagating radicals are converted back to dormant species. Must be very high for good control. |
| kₚ | Propagation rate constant | Inherent property of the monomer that dictates the rate of chain growth. |
| Kₑq (K_ATRP) | Equilibrium constant (kₐ/kₔ) | A small Kₑq, as seen in acrylates, indicates the equilibrium strongly favors the dormant species, leading to a low radical concentration and good control. cmu.edu |
Photoinitiated polymerization utilizes light energy, typically in the UV range, to generate reactive species that initiate polymerization. mdpi.com This method allows for rapid and spatially controlled polymerization. For acrylates, free-radical photopolymerization is a common technique.
The process begins with a photoinitiator, a molecule that absorbs light and undergoes a photochemical reaction to produce radicals.
Radical Generation: Upon irradiation, a photoinitiator molecule (PI) absorbs a photon and is promoted to an excited state (PI*). This excited molecule can then undergo cleavage (Type I) or react with a co-initiator or hydrogen donor (Type II) to generate initiating radicals (R•). acs.org For instance, aromatic ketones like benzophenone, in the presence of a hydrogen donor, can form a ketyl radical and a radical derived from the donor, the latter of which typically initiates polymerization. acs.org
Once radicals are generated, the polymerization proceeds through propagation and termination steps:
Propagation: The initiating radical adds to the double bond of a this compound monomer, forming a new radical. This new radical then adds to another monomer, and the process repeats, leading to the rapid growth of a polymer chain. mdpi.com
Termination: Polymerization ceases when two growing radical chains react with each other through combination or disproportionation.
The kinetics of photoinitiated polymerization often exhibit distinct stages:
Stage I (Induction/Initial Rate): After an initial induction period where inhibitors like oxygen are consumed, the polymerization rate (Rₚ) remains relatively constant. mdpi.com
Stage II (Auto-acceleration/Gel Effect): As the polymerization proceeds, the viscosity of the system increases. This restricts the mobility of the large polymer radicals, making termination reactions diffusion-controlled and slowing them down. The monomer mobility is less affected, leading to a sharp increase in the net polymerization rate. mdpi.com
Stage III (Auto-deceleration/Glass Effect): At very high monomer conversion, the system may transition to a glassy state. The mobility of the monomer becomes severely restricted, causing the propagation reaction to become diffusion-controlled and the polymerization rate to decrease significantly, often leveling off before complete conversion is achieved. mdpi.com
Influence of Monomer Structure on Polymerization Rates
The rate of polymerization for acrylate monomers is significantly influenced by the chemical structure of the ester group. This influence manifests through a combination of electronic and steric effects, which alter the reactivity of the monomer's vinyl group and the stability of the propagating radical. In controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP), the rate is dependent on the equilibrium constant between the active and dormant species, which is itself dictated by the monomer's structure. cmu.edursc.org
The p-methoxyphenyl group in this compound exerts a distinct electronic effect. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which increases the electron density of the aromatic ring and, through resonance, can influence the electron distribution across the acrylate double bond. This can affect the monomer's reactivity toward the propagating radical. While specific kinetic data for this compound is not extensively detailed in comparative studies, the principles of acrylate polymerization kinetics allow for inferences. For instance, in ATRP, the rate of polymerization is governed by the equilibrium constant (Keq) between active and dormant species. This constant is much smaller for acrylates compared to monomers like styrene (B11656), and the enthalpy of this equilibrium is significantly higher. cmu.edu
Studies on various acrylate monomers show that both the rate of propagation (kp) and the rate of termination (kt) are affected by the monomer structure. For example, the polymerization rate of methyl acrylate in ATRP can be orders of magnitude faster than that of styrene under similar conditions. cmu.edu The bulky aromatic structure of the p-methoxyphenyl group may also introduce steric hindrance, potentially affecting the approach of the monomer to the growing polymer chain and thus influencing the propagation rate constant. Research on electron-beam polymerization has shown that the number of labile bonds within a monomer's structure correlates with the formation of primary radicals, which is a foundational element of polymerization kinetics. nsf.gov
The table below illustrates typical propagation rate constants for various acrylate monomers, highlighting the structural impact on polymerization kinetics.
| Monomer | Propagation Rate Constant (kp) at 50°C (L mol⁻¹ s⁻¹) |
| Butyl Acrylate (BA) | ~27,000 |
| 2-Methoxyethyl Acrylate (MEA) | 35,000 |
| Methyl Acrylate (MA) | ~24,000 |
| Styrene | ~400 |
This table provides representative values to illustrate the effect of monomer structure on the propagation rate constant. The value for MEA, which has a methoxy group, is notably higher than that for BA. rsc.org
Catalyst Decomposition Pathways in Acrylate Metathesis with Aryl Substituents
In olefin metathesis reactions involving electron-deficient acrylates, the stability and longevity of the catalyst are critical. When using second-generation Grubbs catalysts (GII), which contain a tricyclohexylphosphine (B42057) (PCy₃) ligand, a significant decomposition pathway is initiated by the acrylate monomer itself, particularly in reactions involving aryl-substituted olefins like anethole (B165797) (a compound with a 4-methoxyphenyl (B3050149) moiety). acs.orgacs.org
The primary mechanism of catalyst degradation involves the free PCy₃ ligand that dissociates from the ruthenium center to allow the catalyst to enter the active cycle. acs.org This free phosphine (B1218219) can act as a nucleophile and attack the electron-deficient β-carbon of the acrylate olefin. acs.orgmdpi.com This nucleophilic attack generates a stabilized α-carbanion or enolate. acs.org This enolate is a potent Brønsted base that can deprotonate components of the reaction mixture, leading to the rapid decomposition of the active catalyst, possibly by abstracting a proton from the metallacyclobutane intermediate. mdpi.comresearchgate.net This decomposition cascade accounts for the high catalyst loadings often required to achieve reasonable yields in acrylate cross-metathesis. acs.org
Key Steps in Acrylate-Induced Catalyst Decomposition:
Dissociation: The PCy₃ ligand dissociates from the GII precatalyst to form the active 14-electron species.
Nucleophilic Attack: Free PCy₃ attacks the β-carbon of the acrylate monomer.
Enolate Formation: A phosphonium enolate intermediate is formed.
Catalyst Decomposition: The highly basic enolate deprotonates and decomposes the active ruthenium catalyst, halting the metathesis cycle. acs.orgmdpi.com
Research has shown that this deleterious side reaction can be mitigated. The addition of phenol-functionalized polymer resins can act as sacrificial proton sources. These resins protonate the aggressive enolate base, converting it into a benign phosphonium salt and thereby preventing it from destroying the active catalyst. acs.orgmdpi.com This strategy significantly improves the performance of GII catalysts in challenging cross-metathesis reactions with acrylates. acs.org
Degradation Mechanisms in Environmental Contexts
The environmental fate of acrylic polymers and their monomeric precursors is influenced by a range of physical, chemical, and biological processes. nih.gov Factors such as UV radiation, temperature, pH, and humidity play crucial roles in their degradation. nih.govnih.gov While acrylic ester monomers are generally expected to biodegrade rapidly and not persist in the environment, specific degradation pathways are determined by their chemical structure and the environmental conditions they are exposed to. bamm.net
Disinfection-Induced Degradation Mechanisms
In aqueous environments, particularly in water treatment processes, acrylate compounds can be degraded by chemical disinfectants like active chlorine. A study on 3-methylbutyl-(2E)-3-(4-methoxyphenyl)-acrylate (IMC), a compound containing the 4-methoxyphenyl acrylate core, found that it degrades rapidly and substantially upon exposure to active chlorine. cabidigitallibrary.org
The degradation kinetics follow a pseudo-second-order rate law. The primary disinfection by-product identified was the dichlorinated form of the parent compound, indicating that the degradation mechanism involves an electrophilic addition of chlorine to the molecule. cabidigitallibrary.org The reaction rate is influenced by several environmental variables. Without the presence of dissolved organic matter (DOM), temperature is a decisive factor, with degradation rates decreasing as temperature increases. However, when DOM is present in the solution, pH and the concentration of DOM itself become the most influential variables affecting the degradation rate of the compound. cabidigitallibrary.org
| Kinetic Parameter | Value | Conditions |
| Degradation Rate Constant | 0.042 ± 0.001 L mol⁻¹ s⁻¹ | Pseudo second-order |
| Half-life Period | 23.8 ± 0.6 s | In aqueous solution with active chlorine |
Kinetic data for the disinfection-induced degradation of 3-methylbutyl-(2E)-3-(4-methoxyphenyl)-acrylate. cabidigitallibrary.org
Photo-Induced Degradation Mechanisms
Photo-induced degradation is a key environmental transformation pathway for many organic compounds. For compounds containing a this compound structure, exposure to solar radiation can initiate degradation, although the rate can be slow. Research on the photodegradation of IMC in aqueous solution exposed to artificial solar radiation showed that the compound is quite stable. cabidigitallibrary.org
The degradation follows first-order kinetics with a very low rate constant, resulting in a long half-life. cabidigitallibrary.org This suggests that direct photolysis is not a rapid degradation pathway for this class of compounds in aquatic environments. The general mechanism for the photodegradation of such aromatic compounds involves the absorption of UV light, which excites the molecule to a higher energy state. nih.govmdpi.com This can lead to bond cleavage or the formation of reactive species, such as radicals. mdpi.com In aqueous systems, photocatalytic processes can also occur, where excited electrons and holes are generated, leading to the formation of highly reactive oxygen species that can oxidize and break down the pollutant into smaller, non-toxic compounds like CO₂ and H₂O. mdpi.com
| Kinetic Parameter | Value | Conditions |
| Degradation Rate Constant | 0.00073 ± 0.00002 min⁻¹ | Exposure to artificial solar radiation |
| Half-life Period | 938.5 ± 31.1 min | In aqueous solution |
Kinetic data for the photo-induced degradation of 3-methylbutyl-(2E)-3-(4-methoxyphenyl)-acrylate. cabidigitallibrary.org
Advanced Materials Applications and Polymer Architecture Research
Design of Functional Polymers and Copolymers
The incorporation of p-Methoxyphenyl acrylate (B77674) into polymer chains allows for the creation of materials with sophisticated functionalities. The methoxyphenyl group can influence properties such as optical activity, solubility, and thermal behavior, making it a valuable component in the design of smart and high-performance polymers.
Nonlinear Optical (NLO) Active Polyacrylates with Methoxyphenyl Moieties
Polymeric materials with nonlinear optical (NLO) properties are of significant interest for applications in optical light switching and modulation devices. The NLO response in these materials often arises from the presence of chromophores with large second-order nonlinearities. While direct studies on NLO-active polymers derived specifically from p-Methoxyphenyl acrylate are not extensively detailed in the reviewed literature, the general approach involves incorporating NLO-active chromophores into a polymer matrix.
For instance, acrylic copolymers have been developed that exhibit NLO responses. These are often side-chain liquid crystalline polymers where the NLO-active moiety is attached to the polymer backbone. An example includes copolymers of ethyl acrylate with a methacrylate (B99206) monomer containing a 4-nitrobiphenyloxy group as the NLO-active side chain nih.gov. The methoxyphenyl group, with its electron-donating methoxy (B1213986) substituent on an aromatic ring, can be a component of such NLO chromophores. The synthesis of polymers containing covalently bonded chromophores with nitro (electron-pull) and amino (electron-push) functional groups has been shown to yield materials with excellent quadratic NLO properties researchgate.net. Theoretical frameworks suggest that the orientation of these chromophores within the polymer matrix, often achieved through electric field poling, is crucial for achieving a macroscopic NLO effect researchgate.net.
pH-Responsive Polymer Systems
The development of pH-responsive polymers, which exhibit changes in their physical properties in response to variations in environmental pH, is a burgeoning area of materials science with applications in drug delivery and biosensors. These "smart" polymers typically contain ionizable acidic or basic groups.
While specific research on the incorporation of this compound into pH-responsive systems is limited in the available literature, the principles of designing such materials are well-established. Copolymers containing acrylic acid or methacrylic acid are known to exhibit pH-sensitive swelling behavior. For example, hydrogels based on poly(methacrylic acid-co-acrylamide) show a significant increase in their equilibrium swelling ratios at pH values above the pKa of the carboxylic acid groups, due to the electrostatic repulsion between the ionized carboxylate groups brieflands.com. Similarly, interpenetrating polymer network (IPN) hydrogels of poly(ethylene glycol) and poly(acrylic acid) demonstrate pH-dependent swelling, contracting at low pH due to hydrogen bonding and swelling at higher pH due to ionization and electrostatic repulsion nih.gov.
Thermo-Responsive and Thermo-pH-Responsive Polymers
Thermo-responsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST), have been extensively studied for biomedical applications. These polymers undergo a reversible phase transition from a soluble to an insoluble state upon heating above their LCST.
The direct investigation of thermo-responsive polymers based on this compound is not prominent in the reviewed literature. However, the principles of tuning the LCST by copolymerization are well-understood. The LCST of a polymer can be adjusted by copolymerizing a thermo-responsive monomer, such as N-isopropylacrylamide (NIPAAm), with hydrophilic or hydrophobic co-monomers. The incorporation of a hydrophobic co-monomer would generally be expected to lower the LCST of the resulting copolymer.
For instance, copolymers of NIPAAm with acrylic acid derivatives have been shown to exhibit both pH and temperature responsiveness, with the LCST being dependent on both the pH and the hydrophobicity of the acrylic acid derivative rsc.org. In such systems, the hydrophobic methoxyphenyl group of p-MPA could potentially be used to fine-tune the LCST of thermo-responsive copolymers. Research on graft hydrogels with both water-soluble and LCST polymer chains has demonstrated that the network topology and the interplay between hydrophilic and hydrophobic interactions are crucial in determining the thermo-responsive mechanical properties espci.frarxiv.org.
Photo Cross-Linkable Polymers
Photo-crosslinkable polymers are materials that can be converted from a liquid or soluble state to a solid, insoluble network upon exposure to light, typically in the presence of a photoinitiator. This process is fundamental to applications such as coatings, adhesives, and 3D printing. Acrylate and methacrylate functional groups are commonly employed in these systems due to their high reactivity in free-radical polymerization.
While specific studies detailing the photo-crosslinking kinetics of polymers derived from this compound were not found, the general principles are applicable. The kinetics of photo-crosslinking in acrylate-based systems are influenced by factors such as the functionality of the monomers, the concentration of the photoinitiator, and the intensity of the light source. The process typically involves the generation of free radicals from the photoinitiator, which then initiate the polymerization of the acrylate double bonds, leading to the formation of a cross-linked network.
The rate of degradation of photo-crosslinked polyacrylate networks has been shown to decrease with an increase in crosslink density, while the apparent activation energy of degradation increases researchgate.net. The presence of oxygen can significantly influence the photo-crosslinking process, often leading to an induction period and a pseudo-first-order termination reaction semanticscholar.org. The methoxyphenyl group in p-MPA could potentially influence the photo-crosslinking process through its electronic effects or by affecting the mobility of the polymer chains.
Liquid Crystalline Polyacrylates
Side-chain liquid crystalline polymers (SCLCPs) are a class of materials that combine the properties of polymers with the anisotropic nature of liquid crystals. In these materials, rigid, mesogenic (liquid crystal-forming) units are attached as side chains to a flexible polymer backbone, often a polyacrylate.
While direct synthesis and characterization of liquid crystalline homopolymers of this compound are not extensively documented, related structures have been investigated. For example, nematic liquid crystal polymers have been synthesized that incorporate difunctional and monofunctional acrylate liquid crystal monomers to create a network with controlled molecular alignment nih.gov. The methoxyphenyl group is a common component of mesogenic units. For instance, polysiloxanes containing 4-hydroxy-4′-methoxy-α-methylstilbene based mesogens have been synthesized and their liquid crystalline properties studied nih.gov.
The general structure of a side-chain liquid crystalline polyacrylate involves a mesogenic group attached to the acrylate monomer via a flexible spacer. This spacer helps to decouple the motion of the polymer backbone from the self-organizing mesogenic side chains, allowing for the formation of liquid crystalline phases such as nematic and smectic phases. The thermal properties, including the glass transition temperature (Tg) and the clearing temperature (the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid), are key characteristics of these materials dtic.milwikipedia.org.
Structure-Property Relationships in Poly(this compound) Materials
The relationship between the chemical structure of a polymer and its macroscopic properties is a fundamental concept in materials science. For polymers derived from this compound, the interplay between the polyacrylate backbone and the methoxyphenyl side groups dictates their thermal, mechanical, and other physical characteristics.
Although specific detailed studies on the structure-property relationships of poly(this compound) are scarce in the reviewed literature, insights can be drawn from related polyacrylates and polymers containing similar structural motifs.
Thermal Properties: The thermal stability and transitions of a polymer are critical for its processing and application. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine properties like the decomposition temperature and the glass transition temperature (Tg) netzsch.comnexus-analytics.com.myeag.com. For poly(p-methoxyphenol), a polymer with a similar repeating unit, TGA has shown that it starts to lose weight at 136°C and undergoes significant weight loss between 200-700°C researchgate.net. This suggests that the presence of the methoxyphenyl group contributes to the thermal stability. In comparison, poly(methyl methacrylate) (PMMA), a common acrylate polymer, has a glass transition temperature of around 110°C and a decomposition temperature of approximately 360°C makeitfrom.comdesignerdata.nl. The bulkier and more rigid methoxyphenyl side group in poly(p-MPA) would be expected to increase the Tg compared to PMMA due to restricted chain mobility.
Below is an interactive table summarizing typical mechanical and thermal properties of Polymethylmethacrylate (PMMA), which can serve as a reference for understanding the potential properties of polyacrylates.
| Property | Value (PMMA) | Unit |
| Compressive Strength | 120 | MPa |
| Tensile Modulus | 3.2 | GPa |
| Ultimate Tensile Strength | 71 | MPa |
| Elongation at Break | 4.0 | % |
| Glass Transition Temperature | 110 | °C |
| Decomposition Temperature | 360 | °C |
Influence of Polymeric Backbone Architecture on Material Performance
The performance of a polymer is intrinsically linked to its network architecture. In polymers synthesized from monomers like this compound, the arrangement of the polymer backbone significantly dictates the macroscopic properties of the final material. The structural complexity, including the types of functional groups, the diversity of connection points, and the presence of network defects, makes it challenging to predict material behavior using traditional metrics alone. chemrxiv.org
Recent research has moved towards more robust metrics to understand these complex structures. One such metric is the effective cross-link density (XLDeff), which considers the elastic contribution of each cross-link point within the network. chemrxiv.org This approach provides a more accurate correlation between the polymer's microstructure and its thermo-mechanical properties, such as the elastic modulus and the glass transition temperature (Tg). chemrxiv.org For instance, the length of prepolymer chains has a direct impact on their elastic contribution; longer chains can be considered as multiple smaller chains connected by primary linkages, which affects the calculation of effective connections. chemrxiv.org
Furthermore, controlling the arrangement of functional groups on the polymer backbone can enhance uniformity and mechanical properties. Shifting from a random to a more periodic arrangement of functional groups can increase the number of elastically effective chains and the shear modulus, primarily by reducing intramolecular crosslinking. kyoto-u.ac.jp Unconventional polymer network architectures, which deviate from the standard model of randomly-crosslinked chains, are also employed to achieve extreme mechanical properties. nih.gov
Effect of Crosslinking Density on Polymer Network Properties
Crosslinking density, which refers to the number of cross-links within a polymer network, is a critical parameter for tailoring the physical and mechanical properties of acrylate-based thermosets. dtic.mil An increase in crosslinking density generally leads to a more rigid material with enhanced mechanical strength, chemical resistance, and durability. researchgate.net However, this often comes at the cost of reduced flexibility, as higher cross-link density can make polymers more brittle. researchgate.net
The relationship between crosslinking density and material properties is well-documented for (meth)acrylate networks. Key properties influenced include:
Glass Transition Temperature (Tg): Higher crosslinking density restricts the mobility of polymer chains, leading to a higher Tg.
Rubbery Modulus (Er): This is a measure of the material's stiffness above its Tg. The rubbery modulus increases significantly with higher crosslinking density.
Failure Strain and Toughness: There is often a trade-off between the rubbery modulus and failure strain. As crosslinking density increases, the material becomes stiffer (higher modulus) but can withstand less deformation before fracturing (lower failure strain). gatech.edu
Swelling Behavior: In the presence of a solvent, materials with a higher crosslinking density will swell less than those with a lower density. nih.gov The porosity of hydrogels, for example, can be precisely controlled by manipulating the crosslinking density. nih.gov
Dynamic Mechanical Analysis (DMA) is a common technique used to determine the effective crosslinking density in polymer networks by measuring the elastic modulus (E') as a function of temperature. mdpi.com
Impact of Side-Group Structure on Polymer Network Mechanical Properties
The chemical structure of the side-groups in acrylate polymers plays a profound role in determining the network's mechanical and thermo-mechanical properties. For polymers derived from this compound, the bulky, aromatic side-group is a key determinant of its performance characteristics.
Research on various (meth)acrylate networks has established fundamental trends between the side-group structure and key material parameters. Networks featuring phenyl ring side-groups, such as those that would be formed from this compound, are noted for their superior mechanical properties, particularly toughness, especially at lower crosslink densities. researchgate.netgatech.edu
The following table summarizes the range of properties observed in (meth)acrylate networks with systematically varied side-group structures.
| Property | Observed Range | Influence of Side-Group |
| Glass Transition Temperature (Tg) | -29°C to 112°C | Bulky, rigid side-groups like the p-methoxyphenyl group tend to increase Tg by restricting chain mobility. |
| Rubbery Modulus (Er) | 2.8 MPa to 129.5 MPa | The stiffness and interactions of side-groups contribute to a higher rubbery modulus. |
| Toughness | Highly variable | At low crosslink densities (Er < 10 MPa), the network chemistry and side-group structure have a profound effect on toughness. |
This data is based on general findings for (meth)acrylate networks and illustrates the significant impact of side-group chemistry. researchgate.netgatech.edu
Role in Coatings and Adhesives Development
Acrylate-based polymers are widely used in the formulation of coatings and adhesives due to their strong adhesion, good resistance to solvents and moisture, and high cure rates. raajournal.com The inclusion of monomers like this compound can enhance these properties, particularly in structural adhesives. The methoxyphenyl group can contribute to improved thermal characteristics and adhesion. raajournal.com
Copolymers of 4-methoxyphenyl (B3050149) acrylate with other monomers, such as glycidyl (B131873) methacrylate, have been synthesized for specific applications like adhesives for the leather industry. researchgate.net In the realm of structural acrylic adhesives, the performance is often enhanced by incorporating various components, as detailed in the table below.
| Component | Function |
| Monomers (e.g., this compound) | Forms the main polymer matrix, influencing adhesion and thermal properties. |
| Elastomeric Component | Increases toughness and peel strength. raajournal.com |
| Adhesion Promoter (e.g., monomers with acidic groups) | Enhances the bonding of the adhesive to the substrate. raajournal.com |
| Curing System (Initiators/Accelerators) | Promotes the free-radical polymerization and curing of the adhesive. raajournal.com |
The versatility of acrylate chemistry allows for the development of adhesives that can bond a wide variety of substrates, including metals and composites, often with minimal surface preparation. raajournal.com
Corrosion Inhibition Applications of this compound Derivatives
Polymers derived from this compound can be utilized in coatings that offer corrosion protection for metal substrates. The primary mechanism of protection is the formation of a physical barrier that isolates the metal from corrosive elements in the environment. researchgate.net The dense network structure formed by the crosslinked acrylate polymer limits the permeation of water, oxygen, and other corrosive agents.
The effectiveness of such a coating is enhanced by the strong adhesion of the polymer to the metal surface, a characteristic that can be promoted by the acrylate chemistry. While organic compounds are often used as corrosion inhibitors that adsorb onto the metal surface, the polymer coating itself acts as the primary protective layer. researchgate.net The incorporation of the p-methoxyphenyl group can improve the coating's durability and resistance to environmental degradation. Research into acrylate-epoxy emulsion coatings has shown that reinforcing the polymer matrix can significantly boost barrier properties and corrosion protection. researchgate.net Therefore, derivatives of this compound are valuable in formulating advanced protective coatings for various industrial applications.
Computational and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, offering a balance between accuracy and computational cost.
The electronic properties of p-Methoxyphenyl acrylate (B77674) can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. dergipark.org.trgrowingscience.comresearchgate.net
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to compute these energy values. researchgate.netopenaccesspub.orgijcps.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tracs.org Conversely, a small energy gap suggests that the molecule is more reactive and polarizable. researchgate.net For molecules similar in structure to p-Methoxyphenyl acrylate, these calculations reveal how substituents on the phenyl ring and the acrylate group influence the electronic distribution and reactivity. acs.orgdntb.gov.ua The methoxy (B1213986) group (-OCH₃), being an electron-donating group, is expected to increase the HOMO energy level, enhancing the molecule's electron-donating capability.
Table 1: Illustrative Frontier Orbital Energies Calculated by DFT Note: These are representative values for structurally similar aromatic acrylate compounds.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -5.5 | Electron-donating ability researchgate.net |
| ELUMO | -2.5 to -1.5 | Electron-accepting ability researchgate.net |
| Energy Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and stability dergipark.org.tr |
DFT calculations are instrumental in predicting the potential of organic molecules like this compound to act as corrosion inhibitors. The mechanism of inhibition often involves the adsorption of the molecule onto a metal surface, forming a protective film. researchgate.net DFT helps to understand this adsorption by analyzing the molecule's electronic properties and its interaction with the metal surface.
The electron-rich centers of this compound, such as the oxygen atoms in the methoxy and ester groups and the π-electrons of the phenyl ring, are potential sites for donation to the vacant d-orbitals of metal atoms like iron. mdpi.com A high HOMO energy value is indicative of a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and better inhibition efficiency. ui.edu.ng Additionally, a low LUMO energy suggests the molecule can accept electrons from the metal, further strengthening the bond. researchgate.net
Quantum chemical descriptors derived from DFT, such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN), can quantify the interaction. The negative value of the adsorption energy (Eads) calculated from simulations indicates the spontaneity of the adsorption process. journaljerr.com The analysis of Mulliken atomic charges can identify the specific atoms involved in the adsorption process, with nucleophilic centers (like oxygen) being prime candidates for interacting with the metal surface. ui.edu.ngjournaljerr.com These theoretical findings help correlate molecular structure with inhibition performance, guiding the design of more effective corrosion inhibitors. mdpi.comnih.gov
Conformational analysis using DFT is performed to identify the most stable three-dimensional structure of this compound. By systematically rotating the molecule around its single bonds (e.g., the C-O bond of the ester group) and calculating the energy at each step, a potential energy surface can be generated. The conformation corresponding to the global energy minimum is the most stable one. researchgate.netescientificpublishers.com
Once the optimized geometry is found, DFT calculations provide precise geometrical parameters, including bond lengths, bond angles, and dihedral angles. ijcps.orgresearchgate.net These theoretical values can be compared with experimental data from techniques like X-ray diffraction to validate the computational model. researchgate.netnih.gov For this compound, key parameters include the planarity of the phenyl ring and the acrylate group, and the orientation of the methoxy group relative to the ring. These structural details are crucial as they influence the molecule's packing in the solid state and its interaction with other molecules or surfaces. nih.gov
Table 2: Typical Geometrical Parameters Calculated by DFT Note: These are representative values for key bonds and angles in molecules containing methoxyphenyl and acrylate moieties.
| Parameter | Typical Calculated Value |
|---|---|
| C=C (vinyl) Bond Length | 1.33 - 1.34 Å |
| C=O (ester) Bond Length | 1.20 - 1.22 Å |
| C-O (ester) Bond Length | 1.35 - 1.37 Å |
| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |
| C-O-C (ester) Bond Angle | 115° - 118° |
| O=C-O (ester) Bond Angle | 123° - 126° |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to study the interaction of a ligand with the active site of a protein or enzyme. For this compound or its derivatives, molecular docking could be used to explore potential biological activities by simulating its interaction with a specific biological target. impactfactor.orgunair.ac.idresearchgate.net
The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. The results can reveal the binding mode and energy, as well as the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. mdpi.comnih.gov For example, the oxygen atoms of the ester and methoxy groups could act as hydrogen bond acceptors, while the phenyl ring could engage in hydrophobic or π-π stacking interactions with amino acid residues in the receptor's active site. nih.gov Such studies can provide valuable hypotheses about the molecule's mechanism of action at a molecular level. sciensage.info
Molecular Dynamics and Simulation Approaches
Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
When this compound monomers polymerize, they form a polymer network. MD simulations are a powerful tool for modeling the structure and dynamics of such polymer networks at an atomistic or coarse-grained level. tue.nlarxiv.org These simulations can provide insights into material properties that are difficult to access experimentally.
To model poly(this compound), a simulation box is first filled with monomers. A polymerization algorithm is then applied to form covalent bonds and create cross-linked network structures. mdpi.com After the network is formed, the system is equilibrated, and the simulation is run to study its dynamic behavior. tue.nl
MD simulations can be used to investigate various properties of the polymer network, including:
Structural Properties: Such as the distribution of chain lengths, cross-link density, and the radius of gyration, which describes the size of the polymer chains. youtube.com
Dynamic Properties: Including segmental motion, chain relaxation times, and the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. arxiv.orgmdpi.com
Mechanical Properties: By applying virtual stress or strain to the simulated network, one can calculate macroscopic properties like the elastic modulus, providing a link between the molecular structure and the material's performance.
These simulations are crucial for understanding how factors like cross-link density and the chemical structure of the monomer affect the final properties of the poly(this compound) material. arxiv.orgresearchgate.net
Prediction of Spectroscopic Properties (e.g., Vibrational Spectra, NMR Chemical Shifts)
Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting its vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts.
Theoretical vibrational spectra are typically calculated by determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies. A study on a structurally similar compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, utilized DFT calculations with the B3LYP and M06-2X functionals and the 6-311++G(d,p) basis set to compute its theoretical vibrational frequencies. researchgate.net The assignments of these frequencies were then performed using potential energy distribution (PED) analysis. researchgate.net For this compound, a similar computational approach would be expected to yield vibrational frequencies that are in good agreement with experimental data. The calculated spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as the C=O and C=C of the acrylate moiety, the C-O-C of the methoxy group, and the vibrations of the phenyl ring.
Similarly, NMR chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. nih.govliverpool.ac.ukrsc.orgacs.org This method has been successfully applied to a wide range of organic molecules. nih.govliverpool.ac.ukrsc.orgacs.org For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data for closely related compounds like methyl 3-(4-methoxyphenyl)acrylate, can aid in the definitive assignment of the observed signals to specific nuclei in the molecule. rsc.org The accuracy of these predictions is often enhanced by applying a linear scaling to the calculated shielding constants to account for systematic errors in the computational method and the effects of the solvent. rsc.org
Below are interactive tables showcasing the kind of data that would be generated from such computational studies, based on findings for analogous compounds.
Table 1: Predicted Vibrational Frequencies for a this compound Analog (Based on data for ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate) researchgate.net
| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |
| C=O stretching | ~1720 |
| C=C stretching (acrylate) | ~1630 |
| C=C stretching (aromatic) | ~1600, 1510 |
| C-O-C stretching (ether) | ~1250 |
| =C-H bending | ~980 |
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a this compound Analog (Predicted values are hypothetical based on GIAO-DFT methods; Experimental values are for methyl 3-(4-methoxyphenyl)acrylate) rsc.org
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Vinyl H (α to C=O) | ~6.40 | 6.33 |
| Vinyl H (β to C=O) | ~7.65 | 7.67 |
| Aromatic H (ortho to acrylate) | ~7.50 | 7.50 |
| Aromatic H (ortho to methoxy) | ~6.90 | 6.92 |
| Methoxy H | ~3.85 | 3.84 |
Quantitative Structure-Activity Relationships (QSAR) for Acrylate Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable in drug discovery and toxicology for predicting the activity of new compounds and for understanding the molecular properties that are important for their biological effects. nih.gov
For acrylate derivatives, QSAR models can be developed to predict various biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. The process involves calculating a set of molecular descriptors for a series of acrylate compounds with known activities. These descriptors can be physicochemical (e.g., logP, molar refractivity), electronic (e.g., atomic charges, dipole moment), or steric (e.g., molecular volume, surface area). nih.gov By applying statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the biological activity. nih.gov
In silico ADME Analysis for Biological Activity Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis is a crucial component of modern drug discovery, allowing for the early prediction of the pharmacokinetic properties of a compound. dntb.gov.ua These predictions help in identifying candidates with favorable drug-like properties and in avoiding costly failures in later stages of development.
For this compound, various ADME parameters can be predicted using a range of computational models. These models are often based on large datasets of experimentally determined properties and employ machine learning algorithms or rule-based systems.
Key ADME parameters that can be predicted in silico include:
Absorption: Parameters such as intestinal absorption, oral bioavailability, and permeability across the Caco-2 cell monolayer can be predicted. Models often consider physicochemical properties like lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five.
Distribution: Predictions can be made about the extent to which a compound will distribute into various tissues (volume of distribution), its ability to cross the blood-brain barrier, and the degree of plasma protein binding.
Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is important for anticipating potential drug-drug interactions. For example, a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate performed in silico studies to predict its ADMET profiles. nih.gov
Excretion: The route and rate of elimination of the compound and its metabolites from the body can be estimated.
The following interactive table illustrates the type of output that would be generated from an in silico ADME prediction for this compound.
Table 3: Predicted ADME Properties for this compound (Values are hypothetical and based on typical predictions for similar small molecules)
| ADME Property | Predicted Value/Classification |
| Oral Bioavailability | High |
| Lipinski's Rule of Five | 0 violations |
| Blood-Brain Barrier Penetration | Yes |
| CYP2D6 Inhibitor | Non-inhibitor |
| Human Intestinal Absorption | High |
Analytical Methodologies for Characterization of P Methoxyphenyl Acrylate and Its Polymers
Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the molecular structure of p-methoxyphenyl acrylate (B77674) and its polymers. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
NMR spectroscopy is a powerful tool for the structural elucidation of p-methoxyphenyl acrylate. Both ¹H and ¹³C NMR are utilized to confirm the presence of key functional groups and to map the connectivity of atoms within the molecule.
For the monomer, ¹H NMR spectra typically show distinct signals corresponding to the vinyl protons of the acrylate group and the aromatic protons of the methoxyphenyl group. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, in a related compound, methyl (E)-3-(4-methoxyphenyl)acrylate, the vinyl proton signal appears as a doublet at δ = 7.64 ppm with a coupling constant (J) of 15.9 Hz. beilstein-journals.org The aromatic protons appear as doublets at δ = 7.46 ppm and δ = 6.88 ppm, both with a coupling constant of 8.4 Hz. beilstein-journals.org
¹³C NMR provides information about the carbon skeleton. For methyl (E)-3-(4-methoxyphenyl)acrylate, characteristic peaks are observed for the carbonyl carbon, the carbons of the vinyl group, and the aromatic carbons. publish.csiro.aursc.org
Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinyl | 7.64 | Doublet | 15.9 |
| Aromatic | 7.46 | Doublet | 8.4 |
| Aromatic | 6.88 | Doublet | 8.4 |
Note: Data is for Methyl (E)-3-(4-methoxyphenyl)acrylate and serves as a representative example.
FT-IR spectroscopy is employed to identify the functional groups present in this compound and its polymers by measuring the absorption of infrared radiation. nih.gov The spectrum of the monomer will exhibit characteristic absorption bands. For instance, a strong absorption band is typically observed around 1707 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. mdpi.com Additionally, C-O stretching vibrations can be seen at approximately 1163 cm⁻¹. mdpi.com The presence of the aromatic ring is confirmed by C=C stretching vibrations in the region of 1600-1450 cm⁻¹.
Upon polymerization, changes in the FT-IR spectrum are expected. The disappearance or significant reduction of the peaks associated with the vinyl group (typically around 1630 cm⁻¹ and 810 cm⁻¹) indicates successful polymerization.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
| Carbonyl (Ester) | ~1707 | C=O Stretch |
| Carbon-Oxygen | ~1163 | C-O Stretch |
| Aromatic Ring | 1600-1450 | C=C Stretch |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The UV-Vis spectrum of 4-methoxyphenol (B1676288), a related compound, shows absorption maxima at 222 nm and 282 nm. sielc.com These absorption bands are attributed to the π → π* transitions within the benzene (B151609) ring. The position of these maxima can be influenced by the solvent and the substituents on the aromatic ring. This technique can be used to monitor reactions or degradation processes that involve changes in the electronic structure of the molecule.
Chromatographic Techniques
Chromatographic methods are essential for separating components of a mixture and are widely used for the analysis of this compound and its polymers. These techniques are crucial for determining molecular weight distributions of polymers and for assessing the purity of the monomer.
GPC, also known as SEC, is the primary technique for determining the molecular weight distribution of polymers. lcms.cz This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the column with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of poly(this compound) can be determined. regulations.gov The choice of solvent and column is critical for achieving accurate results. For polyolefins, high-temperature GPC (HT-GPC) is often required to ensure the polymer remains dissolved during analysis.
HPLC is a versatile technique used for the separation, identification, and quantification of individual components in a mixture. For this compound, HPLC is an effective tool for assessing its purity. A reversed-phase HPLC method, for example, can separate the monomer from any impurities or starting materials. sielc.com
Furthermore, HPLC is instrumental in studying the degradation of this compound under various stress conditions, such as acidic, basic, oxidative, and photolytic environments. nih.govekb.eg By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products over time, the degradation kinetics can be determined. nih.gov This information is vital for understanding the stability of the monomer and its polymer. irjet.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for By-Product Identification
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. In the context of this compound, LC-MS is instrumental in identifying potential by-products that may form during its synthesis or polymerization. For instance, in the synthesis of related methoxy-substituted compounds, by-products such as 4-methoxycinnamic acid have been identified and characterized using LC-MS. scu.ac.ir This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the determination of the molecular weight and fragmentation patterns of eluted compounds, thereby enabling their structural elucidation.
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are vital for characterizing the thermal stability and phase behavior of this compound and its polymers.
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.deresearchgate.net DSC is widely used to determine the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.de
In the study of polymers derived from acrylate monomers, DSC provides valuable information about their thermal behavior. For instance, the DSC thermograms of copolymers containing methyl methacrylate (B99206), a related acrylate monomer, show distinct glass transition temperatures, which are influenced by the comonomer composition. bohrium.comresearchgate.net The glass transition is observed as a step-like change in the heat flow curve, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.net For crystalline or semi-crystalline polymers, melting is observed as an endothermic peak, and the area under this peak can be used to calculate the enthalpy of fusion. hu-berlin.de
The heating rate is a critical experimental parameter in DSC, as it can influence the observed transition temperatures. researchgate.net Slower heating rates generally provide better resolution of thermal events. mdpi.com
Table 1: Representative Thermal Transition Data for Acrylate-Based Polymers from DSC Analysis
| Polymer System | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Reference |
| Polystyrene-block-poly(4-vinylpyridine) | ~100 °C (PS block), ~150 °C (P4VP block) | Not Applicable | researchgate.net |
| Poly(styrene-co-methyl methacrylate) (53/47 wt/wt) | ~105 °C | Not Applicable | bohrium.com |
| Poly(styrene-co-methyl methacrylate) (30/70 wt/wt) | ~110 °C | Not Applicable | bohrium.com |
Note: The data presented are for related acrylate/methacrylate polymer systems and serve to illustrate the type of information obtained from DSC analysis. Specific data for poly(this compound) would require direct experimental measurement.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This technique is essential for determining the thermal stability and decomposition profile of materials. metu.edu.tr The resulting TGA curve plots mass loss versus temperature, from which the onset of decomposition and the temperatures of maximum degradation rates can be determined. Differential Thermal Analysis (DTA) is often performed simultaneously with TGA and measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program.
For polymers, TGA reveals the temperature range over which decomposition occurs and can provide insights into the degradation mechanism. researchgate.net For example, studies on poly(p-methoxyphenol) have shown that the polymer exhibits a different decomposition profile compared to its monomer, with weight loss occurring at higher temperatures, indicating enhanced thermal stability. mdpi.com The thermal degradation of acrylate and methacrylate polymers can proceed through different mechanisms, with depolymerization being a common route for methacrylates. researchgate.net
The atmosphere in which the TGA experiment is conducted (e.g., inert nitrogen or reactive air) significantly affects the degradation behavior. mdpi.com The heating rate also influences the decomposition temperatures, with higher heating rates generally shifting the decomposition to higher temperatures. carleton.edu
Table 2: Illustrative TGA Data for Related Polymeric Systems
| Material | Onset of Decomposition (°C) | Temperature of Maximum Weight Loss (°C) | Residue at 700 °C (%) | Atmosphere | Reference |
| p-Methoxyphenol | ~93 | - | ~0 | - | mdpi.com |
| Poly(p-methoxyphenol) | ~136 | - | ~40 | - | mdpi.com |
| Poly(N-isopropylacrylamide) | >300 | 395-425 | - | Nitrogen | carleton.edu |
Note: This table provides examples of TGA data for related compounds to demonstrate the typical information obtained. Specific values for poly(this compound) would need to be determined experimentally.
Structural Elucidation Techniques
Structural elucidation techniques are employed to determine the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice.
For a compound like this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular conformation and the packing of the molecules in the solid state. The resulting structural data is fundamental for understanding structure-property relationships. lbl.gov The process involves growing a single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. uwaterloo.canih.gov The analysis of the diffraction pattern allows for the solution and refinement of the crystal structure. uwaterloo.ca
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. nih.gov The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal. nih.gov By mapping properties such as the distance to the nearest nucleus inside the surface (di) and outside the surface (de), it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.gov
This analysis provides a "fingerprint" plot, which is a two-dimensional histogram of di versus de, summarizing the intermolecular contacts in the crystal. nih.gov For a molecule like this compound, Hirshfeld surface analysis could reveal the nature and extent of interactions involving the phenyl ring, the acrylate group, and the methoxy (B1213986) group, providing insights into the forces that govern the crystal packing. For example, in the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, Hirshfeld surface analysis revealed that the most significant contributions to crystal packing were from H···H, C···H/H···C, and O···H/H···O interactions.
Electrochemical and Corrosion Study Techniques
Electrochemical and corrosion studies are critical for assessing the performance of polymeric coatings derived from this compound when used to protect metallic substrates from environmental degradation. These techniques provide insights into the barrier properties of the coating and the rate of corrosion of the underlying metal.
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to evaluate the performance of polymer coatings on metal substrates. researchgate.netnih.gov It works by applying a small amplitude alternating potential at various frequencies and measuring the resulting current to determine the system's impedance. For coatings made from poly(this compound), EIS can provide valuable information on barrier properties, the ingress of corrosive species like water and ions, and the initiation of corrosion at the coating-metal interface. researchgate.net
The data is often presented in Bode plots, where the impedance modulus (|Z|) and phase angle are plotted against frequency. A high impedance modulus at low frequencies (e.g., |Z| at 0.01 Hz) is indicative of excellent corrosion protection, suggesting the coating is acting as an effective barrier. nih.gov As the coating degrades due to exposure to a corrosive environment (e.g., a 3.5% NaCl solution), the low-frequency impedance typically decreases. This change reflects the uptake of electrolyte and the breakdown of the coating's protective properties. researchgate.net
Research findings on similar polymer systems demonstrate that the impedance modulus can decrease by several orders of magnitude over time upon continuous exposure to a corrosive medium. Monitoring these changes allows for the quantitative assessment of the coating's durability and protective capabilities. nih.gov
Table 1: Representative EIS Data for a Poly(this compound) Coating on Steel Exposed to 3.5% NaCl Solution
| Exposure Time (hours) | Impedance Modulus at 0.01 Hz (|Z|0.01Hz) (Ω·cm²) | Interpretation |
|---|---|---|
| 1 | 8.5 x 1010 | Excellent barrier properties; intact coating. |
| 100 | 5.2 x 109 | Slight decrease in impedance, indicating initial water uptake. |
| 500 | 9.1 x 107 | Significant impedance drop, suggesting electrolyte has reached the substrate. |
| 1000 | 3.7 x 106 | Poor barrier properties; active corrosion likely occurring. |
Weight loss measurement is a straightforward and widely used gravimetric method to determine the corrosion rate of a metal protected by a coating. The technique involves exposing coated metal coupons to a corrosive environment for a specified period. The coupons are weighed before exposure and after exposure (following the removal of corrosion products). The difference in weight provides a direct measure of the metal loss due to corrosion.
For a substrate coated with poly(this compound), this method assesses the coating's effectiveness in preventing the underlying metal from corroding. Test panels are typically immersed in an aggressive solution, such as saline or acidic media, for an extended duration. Periodically, samples are removed, cleaned according to standard procedures (e.g., ASTM G1), and re-weighed. The corrosion rate can be calculated from the weight loss data. A lower weight loss for a coated sample compared to an uncoated one indicates effective corrosion protection by the polymer film.
Table 2: Example of Weight Loss Data for Coated and Uncoated Steel Panels in an Aggressive Medium
| Sample | Exposure Time (days) | Initial Weight (g) | Final Weight (g) | Weight Loss (g) |
|---|---|---|---|---|
| Uncoated Steel | 30 | 15.456 | 15.211 | 0.245 |
| Poly(this compound) Coated Steel | 30 | 15.832 | 15.828 | 0.004 |
| Uncoated Steel | 90 | 15.461 | 14.985 | 0.476 |
| Poly(this compound) Coated Steel | 90 | 15.829 | 15.819 | 0.010 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (such as nitrogen, sulfur, and oxygen) within a compound. For this compound and its polymer, this analysis is crucial for verifying the chemical structure and purity. The technique typically involves high-temperature combustion of the sample, which converts the elements into simple gases (e.g., CO₂, H₂O). These gases are then separated and quantified by a detector.
The molecular formula for the this compound monomer is C₁₀H₁₀O₃. The polymerization of this monomer results in poly(this compound), which has the same empirical formula. The theoretical elemental composition can be calculated from this formula. By comparing the experimental results from an elemental analyzer with the theoretical values, researchers can confirm the identity and purity of the synthesized monomer and polymer. A close correlation between the found and calculated values indicates a successful synthesis with a low level of impurities.
Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data for Poly(this compound)
| Element | Theoretical Mass % (Calculated for C₁₀H₁₀O₃) | Experimental Mass % (Found) |
|---|---|---|
| Carbon (C) | 67.40% | 67.35% |
| Hydrogen (H) | 5.66% | 5.71% |
| Oxygen (O) | 26.94% | 26.94% (by difference) |
Catalyst Development and Optimization in P Methoxyphenyl Acrylate Chemistry
Catalysts for Monomer Synthesis
The formation of p-methoxyphenyl acrylate (B77674) typically involves the esterification of p-methoxyphenol with a derivative of acrylic acid. The choice of catalyst is crucial for achieving high yields and purity.
Inorganic bases are frequently utilized to facilitate the synthesis of acrylate esters. These catalysts function by deprotonating the phenol (B47542), thereby increasing its nucleophilicity towards an acylating agent. While specific studies focusing exclusively on p-methoxyphenyl acrylate with these exact catalysts are not extensively detailed in the provided search results, the general principles of base-catalyzed esterification are well-established in organic synthesis. For instance, in related syntheses of substituted acrylonitriles, base-catalyzed reactions of corresponding aldehydes with acetonitriles are employed. researchgate.net This highlights the utility of basic conditions in promoting reactions at the alpha-carbon of carbonyl compounds or their derivatives.
In a typical procedure for preparing a similar compound, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, the reaction was carried out in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534), which are organic bases, indicating the broader applicability of base catalysis in the formation of acrylate esters. mdpi.com
| Catalyst Type | Example | General Role in Acrylate Synthesis |
| Inorganic Base | Sodium Methoxide (B1231860) | Acts as a strong base to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity for reaction with an acrylic acid derivative. |
| Inorganic Acid Salt | Sodium Bisulfate | Can act as a solid acid catalyst in esterification reactions, though less common for this specific transformation than base catalysis. |
Transition metal catalysts, particularly palladium complexes, are instrumental in various organic transformations, including cross-coupling reactions that can be adapted for the synthesis of vinyl monomers. While the direct synthesis of this compound using palladium Schiff base catalysts is not explicitly detailed in the provided results, the broader context of transition metal catalysis in acrylate chemistry is significant. For instance, phosphine-stabilized palladium complexes are used in the cross-metathesis of anethole (B165797) with acrylates to produce cinnamate (B1238496) derivatives. acs.org This demonstrates the capability of transition metal catalysts to form carbon-carbon bonds and functionalize olefins, which is relevant to acrylate synthesis.
Furthermore, various transition metal complexes are employed in polymerization processes, which underscores their versatility in acrylate chemistry. researchgate.netcmu.edu The design of ligands, such as phosphine-sulfonato ligands for palladium complexes, has been shown to control the regioselectivity of acrylate insertions, a fundamental step in both synthesis and polymerization. acs.org
| Catalyst System | Application in Acrylate Chemistry | Key Findings |
| Phosphine-Stabilized Palladium Complexes | Cross-metathesis of anethole and acrylates | Demonstrates the ability to form C-C bonds and functionalize olefins. acs.org |
| Phosphine-Sulfonato Palladium Complexes | Control of regioselectivity in acrylate insertion | Ligand design is crucial for controlling the reaction outcome. acs.org |
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. In the context of acrylate formation, N-Heterocyclic Carbenes (NHCs) have been investigated as catalysts for the group-transfer polymerization of (meth)acrylics. dntb.gov.ua This indicates the potential of organocatalysts to activate reactants in a manner suitable for acrylate chemistry. While the direct application to the synthesis of this compound is not specified, the principles of organocatalytic activation are broadly applicable.
Catalysts for Polymerization
The polymerization of this compound can be achieved through various mechanisms, with the choice of catalyst or initiator being a determining factor for the final polymer's molecular weight, architecture, and properties.
Azoisobutyronitrile (AIBN) is a widely used thermal initiator for free radical polymerization. libretexts.orgtaylorandfrancis.com Upon heating, AIBN decomposes to form two isobutyronitrile (B166230) radicals and a molecule of nitrogen gas. libretexts.orgtaylorandfrancis.com These radicals then initiate the polymerization of vinyl monomers like this compound. Radical polymerization is a robust method for producing high molecular weight polymers. libretexts.org
The concentration of AIBN can influence the rate of polymerization. cmu.edu In some controlled radical polymerization techniques, such as reverse atom transfer radical polymerization (ATRP), AIBN can be used as the primary radical source in conjunction with a deactivating transition metal complex. cmu.edu
| Initiator | Polymerization Method | Mechanism of Initiation |
| Azoisobutyronitrile (AIBN) | Free Radical Polymerization | Thermal decomposition generates isobutyronitrile radicals that initiate polymerization. libretexts.orgtaylorandfrancis.com |
| Azoisobutyronitrile (AIBN) | Reverse Atom Transfer Radical Polymerization | Acts as a radical source in the presence of a higher oxidation state transition metal complex. cmu.edu |
Atom Transfer Radical Polymerization (ATRP) is a prominent method for controlled radical polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. researchgate.netcmu.edu This technique relies on the reversible activation and deactivation of dormant polymer chains by a transition metal complex. cmu.educmu.edu
A variety of transition metals, including copper, iron, and ruthenium, have been successfully employed as catalysts for ATRP. cmu.edu The catalyst complex typically consists of a transition metal salt and a ligand, where the ligand's role is to solubilize the metal salt and adjust its redox potential. cmu.edu
For the ATRP of acrylates, copper-based systems are commonly used. cmu.edu Additionally, iron-based catalysts have been explored as a more environmentally friendly and cost-effective alternative. cmu.edu A mixed transition metal system, for example using Fe(0) as an activator and a Cu(II) complex as a deactivator, has been shown to facilitate rapid ATRP of acrylates at ambient temperatures in polar solvents. epa.gov
| ATRP Catalyst System | Monomers Polymerized | Key Features |
| CuBr/2dNbipy | Styrene (B11656), Methyl Acrylate, Methyl Methacrylate (B99206) | Used in reverse ATRP with AIBN as the initiator. cmu.edu |
| FeBr₃/Tris(2,4,6-trimethoxyphenyl)phosphine | Styrene | Demonstrates faster polymerization compared to other phosphine (B1218219) ligands. cmu.edu |
| Fe(0)/CuBr₂/Me₆TREN | Methyl Acrylate, Methyl Methacrylate, Styrene | Enables rapid ATRP at ambient temperature in polar solvents. epa.gov |
Photoinitiators and Co-initiators
Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations, which in turn initiate polymerization. hampfordresearch.com In the polymerization of functional monomers like this compound, photoinitiation is a key method for achieving rapid and controlled curing. These initiators are broadly classified into two main categories: Type I and Type II, distinguished by their mechanism of generating radicals. mdpi.comuvabsorber.com
Type I Photoinitiators (Photo-scission): Type I initiators undergo a unimolecular bond cleavage upon excitation by UV or visible light to form one or more free radicals. hampfordresearch.comuvabsorber.com This process, known as α-cleavage, is highly efficient as a single molecule can decompose into two radical species. mdpi.com Common classes of Type I photoinitiators applicable to acrylate systems include α-hydroxyalkylphenones (HPs) and acylphosphine oxides (APOs). nih.gov Acylphosphine oxides are noted for their high reactivity and are effective in initiating the polymerization of acrylates. nih.gov
Type II Photoinitiators (Hydrogen Abstraction): In contrast, Type II photoinitiators operate through a bimolecular mechanism. hampfordresearch.com Upon absorbing light, the photoinitiator is promoted to an excited state. It does not cleave directly but instead interacts with a second molecule, known as a co-initiator or synergist, typically by abstracting a hydrogen atom. google.com This interaction generates the initiating free radicals from the co-initiator. hampfordresearch.com Benzophenone is a classic example of a Type II photoinitiator, which, in the presence of a hydrogen donor like an amine, becomes an effective initiating system. mdpi.com The efficiency of Type II systems is dependent on the concentration and reactivity of both the photoinitiator and the co-initiator.
The choice between Type I and Type II systems depends on the specific requirements of the polymerization process, including the desired cure speed, the thickness of the material, and the presence of pigments that might interfere with light absorption.
Nickel-Catalyzed Systems for Copolymerization
The copolymerization of ethylene (B1197577) with polar vinyl monomers like acrylates is a significant challenge in polymer chemistry because the polar functional groups can poison traditional Ziegler-Natta catalysts. vot.plgoogle.com Late transition metals, particularly nickel, have emerged as highly promising catalysts for this transformation. nih.gov Neutral nickel(II) complexes, especially those featuring phosphine-phenolate ligands, have been developed that exhibit high activity for the copolymerization of ethylene and various alkyl acrylates. nih.govresearchgate.netnih.gov
Research has shown that Ni(II) complexes bearing an o-bis(aryl)phosphinophenolate ligand are effective catalysts for this process. researchgate.netnih.gov The structure of the ligand plays a crucial role in the catalyst's performance. For instance, when the ligand's P-bound aryl group is a 2,6-dimethoxyphenyl group, one of the methoxy (B1213986) oxygen atoms can coordinate to the nickel center. This intramolecular coordination results in a highly active catalyst that does not require an external activator, producing high molecular weight, linear copolymers. researchgate.netnih.gov The structure of the copolymer is significantly influenced by the aryl group within the ligand. nih.gov
More recent innovations include the development of dinickel catalysts, which have demonstrated high performance in ethylene/acrylate copolymerization, yielding copolymers with high molecular weights (up to 85.1k) and significant acrylate incorporation (up to 6.1 mol %). acs.org These advanced systems represent a frontier in producing functionalized polyolefins.
The performance of these nickel-catalyzed systems is often evaluated based on catalyst activity, the molecular weight (Mₙ) of the resulting polymer, and the percentage of acrylate incorporation. Below is a table summarizing representative data for such systems.
| Catalyst System | Co-monomer | Activity (10⁵ g·mol⁻¹·h⁻¹) | Mₙ (kg·mol⁻¹) | Acrylate Incorporation (mol %) |
|---|---|---|---|---|
| Ni-Phosphino-naphtholate Complex | Ethylene only | 300 | - | 0 |
| Dinickel Complex (X-Ni₂) | Methyl Acrylate | 15.2 | 85.1 | 2.1 |
| Dinickel Complex (X-Ni₂) | Methyl Acrylate | 10.3 | 40.1 | 6.1 |
| Ni-Salicylaldimine Complex | Allyl Acetate (B1210297) | 0.42 | 2.0 | 4.9 |
Rational Design and Synthesis of Novel Catalytic Systems
The development of effective catalysts for the polymerization of polar monomers like this compound relies heavily on rational design principles. The primary challenge is overcoming the incompatibility between the electron-deficient metal center of the catalyst and the electron-rich polar group (e.g., carbonyl, methoxy) of the monomer. google.com Rational design employs a combination of mechanistic understanding, computational chemistry, and synthetic innovation to create catalysts with improved tolerance and performance. researchgate.net
A key design strategy involves modifying the ligand architecture around the metal center. Ligands are designed to be sterically bulky or to have specific electronic properties that shield the active site from deactivating interactions with the monomer's polar functionality. The phosphine-phenolate nickel systems are a successful outcome of this approach, where the ligand structure is optimized to balance steric protection and electronic effects, allowing for efficient polymerization. nih.gov
Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict catalyst behavior and to guide the design process. nih.gov These tools allow researchers to model reaction pathways, understand stereocontrol mechanisms, and screen potential catalyst structures before undertaking complex synthesis. researchgate.netnih.gov For example, DFT calculations have been used to rationalize the high stereoselectivity of certain metallocene catalysts in the polymerization of methyl methacrylate by analyzing the energy differences between competing transition states. nih.gov
Future Research Directions
Exploration of Novel Synthetic Routes
The advancement of p-Methoxyphenyl acrylate (B77674) applications is intrinsically linked to the development of efficient, selective, and sustainable methods for its synthesis. Future research will likely focus on moving beyond conventional chemical synthesis to explore innovative biocatalytic and bio-based pathways.
Biocatalytic and Enzymatic Synthesis: A significant future avenue lies in the use of enzymes as catalysts. Research into biocatalytic transesterification, using enzymes to facilitate the reaction, could offer a greener alternative to traditional chemical methods. nih.gov Enzymatic processes often proceed under mild conditions with high selectivity, reducing the formation of byproducts and minimizing energy consumption. Future studies could identify and engineer specific enzymes for the efficient synthesis of p-Methoxyphenyl acrylate and its derivatives. acs.org
Renewable Feedstock Utilization: There is a growing imperative to develop synthetic routes that utilize renewable resources instead of petroleum-based feedstocks. nih.govarkema.comnrel.gov Research is underway to produce key precursors like acrylic acid from biomass-derived platform chemicals such as furfural (B47365) and lactic acid. nih.govrenewable-carbon.euresearchgate.net Future investigations could focus on adapting these bio-based routes to produce the p-methoxyphenyl precursor, potentially from lignin, a complex aromatic polymer abundant in biomass. digitellinc.com Ferulic acid, a naturally occurring compound with a similar structure, has been identified as a useful precursor for material synthesis, suggesting a potential pathway for deriving the phenolic component of this compound from renewable sources. digitellinc.com
Development of Advanced Polymeric Materials
The inherent properties of the p-methoxyphenyl group make this monomer a prime candidate for creating advanced polymeric materials, particularly stimuli-responsive or "smart" polymers.
Stimuli-Responsive Copolymers: A major area of future development is the synthesis of copolymers that respond to external stimuli such as temperature and light. rsc.orgnih.govrsc.orgresearchgate.net
Thermo-responsive Materials: By copolymerizing this compound with monomers like N-isopropylacrylamide (NIPAAm), researchers can create polymers that exhibit a lower critical solution temperature (LCST). nih.gov Below this temperature, the polymer is soluble, while above it, the polymer undergoes a phase transition and becomes insoluble. This behavior is highly sought after for applications in drug delivery and tissue engineering. nih.govnih.gov Future work will involve fine-tuning the LCST and other properties by varying the copolymer composition.
Photo-responsive Systems: Incorporating photo-responsive chromophores, such as azobenzene, into polymer chains containing this compound can yield materials that change their properties upon light irradiation. specificpolymers.comccspublishing.org.cnmpg.de Light can be used as a precise, non-invasive trigger to induce changes in polymer conformation, solubility, or to create reversible crosslinks, opening doors for applications in actuators, smart coatings, and optical devices. specificpolymers.comccspublishing.org.cn
Controlled Polymer Architectures: Techniques like Polymerization-Induced Self-Assembly (PISA) offer a robust method for creating well-defined block copolymer nano-objects. rsc.org Applying PISA to monomers like phenyl acrylate has been shown to produce various morphologies, including spheres, worms, and vesicles, by simply adjusting the degree of polymerization. rsc.org Future research will likely apply these controlled polymerization techniques to this compound to generate complex, self-assembled nanostructures with tailored functionalities for advanced applications.
In-depth Mechanistic Investigations
A fundamental understanding of the polymerization kinetics and mechanism is crucial for controlling the final properties of poly(this compound). While general mechanisms for acrylate polymerization are known, the specific influence of the p-methoxyphenyl substituent warrants deeper investigation. acs.orgcmu.edu
Future research should focus on detailed kinetic studies to determine how the electron-donating methoxy (B1213986) group affects the reactivity of the acrylate double bond during free-radical polymerization. cmu.edu Investigating the mechanism of controlled radical polymerization techniques for this specific monomer will be essential for synthesizing polymers with predictable molecular weights and low dispersity. cmu.edu Furthermore, understanding secondary reactions that can occur at elevated temperatures is critical for optimizing industrial-scale production and ensuring the synthesis of well-defined polymer structures. acs.org
Advanced Computational Modeling and Prediction
Computational chemistry provides powerful tools for understanding and predicting the behavior of monomers and polymers at a molecular level, accelerating material design and discovery. escholarship.orgresearchgate.net
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure of this compound and model its polymerization process. mdpi.comnsf.gov Such studies can elucidate reaction pathways, calculate energy barriers for different mechanistic steps, and predict the properties of the resulting polymers. escholarship.orgmdpi.com For instance, DFT can help understand the stability of intermediates and the regioselectivity of monomer insertion, providing insights that are difficult to obtain experimentally. mdpi.com
Reactive Force Field (ReaxFF) Simulations: For modeling larger systems and longer timescales, developing a specific reactive force field for this compound polymerization is a promising future direction. escholarship.org ReaxFF can simulate the entire polymerization process, from initiation to termination, providing detailed information on reaction kinetics and the evolution of the polymer network structure. escholarship.org This approach is particularly valuable for predicting macroscopic properties based on the underlying chemical reactions.
The following table summarizes key quantum chemical descriptors that can be calculated to predict material properties, guiding the design of polymers for specific applications like optoelectronics. acs.org
| Descriptor | Symbol | Significance in Material Properties |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the electron-donating ability of the molecule. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ΔE | A smaller gap suggests enhanced charge mobility and lower excitation energy. |
| Hardness | η | Describes resistance to deformation. |
| Softness | S | Describes the molecule's polarizability. |
| Electrophilicity | ω | Reflects the tendency to accept electrons. |
Table 1: Quantum Chemical Descriptors for Material Property Prediction.
Sustainable and Green Chemistry Approaches in this compound Synthesis and Polymerization
Integrating the principles of green chemistry into the lifecycle of this compound is a critical future research direction. This involves developing environmentally benign processes for both monomer synthesis and polymerization.
Green Solvents and Reaction Conditions: Research into alternative solvents is essential to replace volatile organic compounds. Supercritical fluids, such as supercritical carbon dioxide and ethane, have been explored as potential green solvents for biocatalytic acrylate synthesis. nih.gov Future studies could assess the feasibility of these solvents for the synthesis and polymerization of this compound. Additionally, developing solvent-free reaction conditions represents another key goal. renewable-carbon.eu
Bio-based Monomer Derivation: A primary focus of sustainable chemistry is the use of renewable feedstocks. arkema.comclimalife.combasf.com As previously mentioned, developing pathways to synthesize this compound from biomass is a major long-term goal. nih.govdigitellinc.com This could involve the biorefinery of lignocellulosic materials to obtain both the aromatic precursor (p-methoxyphenol) and the acrylate moiety. digitellinc.combasf.com
Expanding Application Spectrum of this compound Derived Materials
The unique properties imparted by the p-methoxyphenyl group suggest that its polymers could find use in a variety of high-performance applications. Future research will focus on demonstrating and optimizing these applications.
Optoelectronics: Computational studies suggest that polymers based on substituted phenyl acrylates may be suitable for optoelectronic applications. acs.org The aromatic ring and methoxy group can influence the electronic properties of the polymer, such as the HOMO-LUMO gap, potentially making these materials useful as dielectric matrices, UV-absorbing hosts, or active components in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgmdpi.comphysicsjournal.net
Biomedical and Bioengineering Applications: Acrylic-based polymers are already widely used in biomedical applications due to their versatile properties. researchgate.netmdpi.com The development of stimuli-responsive polymers from this compound could lead to advanced drug delivery systems, where drug release is triggered by changes in temperature or light. researchgate.netnih.gov These materials also hold promise for tissue engineering, where smart scaffolds can respond to physiological cues. nih.gov
Sensors and Actuators: The ability of stimuli-responsive polymers to undergo significant changes in their physical properties makes them excellent candidates for sensors and actuators. rsc.org Polymers derived from this compound could be engineered to swell, shrink, or bend in response to specific environmental triggers, converting chemical or light energy into mechanical motion. d-nb.info
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing high-purity p-Methoxyphenyl acrylate, and how can reaction conditions be optimized to minimize byproduct formation?
- Methodological Answer : The synthesis of this compound derivatives can be achieved via condensation reactions using sodium methoxide in methanol with dimethyl oxalate. For example, ethyl α-(p-methoxyphenyl)acrylate is synthesized by reacting para-substituted phenyl acetates with dimethyl oxalate under basic conditions. Byproduct formation (e.g., residual phenyl acetates) can be minimized by optimizing reaction time, temperature, and stoichiometry. Post-synthesis, short-path distillation followed by high-resolution distillation (e.g., using a 60-cm platinum spinning band column) yields >95% purity. Monitoring via NMR and gas-liquid partition chromatography (glpc) ensures structural fidelity .
Q. How should researchers characterize the structural integrity and purity of synthesized this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key diagnostic signals include methoxy proton resonances at δ ~3.8 ppm and acrylate vinyl protons at δ ~5.8–6.5 ppm. Gas-liquid partition chromatography (glpc) quantifies purity by detecting residual phenyl acetates (15–20% in crude mixtures). Distillation parameters (e.g., boiling points under reduced pressure: 78°C at 0.10 mm Hg for methyl derivatives) further validate purity .
Advanced Research Questions
Q. What catalytic strategies enhance the efficiency of cross-metathesis reactions involving this compound derivatives?
- Methodological Answer : The (DHQ)₂PHAL ligand in Sharpless asymmetric hydroxylation (SAH) improves regioselectivity during cross-metathesis. For example, Mitsunobu etherification of p-methoxyphenol with but-3-en-1-ol, followed by cross-metathesis with methyl acrylate, yields β-amino alcohols with 76% efficiency. Catalyst-substrate interactions (e.g., π-stacking between the methoxyphenyl group and the ligand’s methoxyquinoline rings) drive selectivity. Optimizing solvent polarity and reaction temperature further enhances yields .
Q. What methodological approaches are recommended for evaluating the bioactivity of this compound against tumor cells?
- Methodological Answer : In vitro cytotoxicity assays using P-388 murine leukemia cells are standard. Prepare dose-response curves by treating cells with serial dilutions of methyl β-(p-Methoxyphenyl)acrylate (e.g., 0.1–100 µM). Measure viability via MTT assays after 48–72 hours. IC₅₀ values are calculated using nonlinear regression. Parallel NMR and HPLC analyses ensure compound stability during testing. Reference protocols from Rasyid (2014) for reproducibility .
Q. How can researchers assess the efficacy of this compound derivatives as UV stabilizers in polymeric materials?
- Methodological Answer : Incorporate this compound derivatives (e.g., methyl α-methoxycarbonyl-β-(p-methoxyphenyl)acrylate) into polymer matrices at 1–5 wt%. Accelerate UV exposure using QUV weathering testers (UVA-340 lamps, 0.7 W/m² at 340 nm). Monitor degradation via FTIR (e.g., carbonyl index) and UV-Vis spectroscopy (absorbance at 280–320 nm). Compare with control samples to quantify stabilization efficiency. BASF studies highlight methoxy groups’ role in radical scavenging .
Q. How can experimental design address conflicting data in copolymer studies involving this compound?
- Methodological Answer : Use Response Surface Methodology (RSM) with Central Composite Design (CCD) to model interactions between variables (e.g., monomer ratio, initiator concentration, temperature). For example, in free-radical copolymerization, CCD evaluates how this compound’s reactivity ratio affects copolymer composition. ANOVA identifies statistically significant factors, while contour plots visualize optimal conditions. Replicate experiments to resolve outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
